molecular formula C9H11BrN2 B1286013 5-Bromo-2-(pyrrolidin-1-yl)pyridine CAS No. 210963-93-2

5-Bromo-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B1286013
CAS No.: 210963-93-2
M. Wt: 227.1 g/mol
InChI Key: MEVCTGBLQDZPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(pyrrolidin-1-yl)pyridine is a useful research compound. Its molecular formula is C9H11BrN2 and its molecular weight is 227.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVCTGBLQDZPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585969
Record name 5-Bromo-2-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210963-93-2
Record name 5-Bromo-2-(1-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210963-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the synthetic building block, 5-Bromo-2-(pyrrolidin-1-yl)pyridine. This compound is of significant interest to researchers in medicinal chemistry and drug development as a versatile intermediate for the synthesis of novel therapeutic agents. The presence of a bromine atom on the pyridine ring allows for a variety of cross-coupling reactions, making it a valuable scaffold in the design of complex molecules, including kinase inhibitors and other biologically active compounds.[1][2]

Core Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound. This data is essential for its appropriate handling, storage, and application in experimental settings.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 210963-93-2[3]
Molecular Formula C₉H₁₁BrN₂[4][5]
Molecular Weight 227.10 g/mol [4][5]
Appearance Solid[4]
InChI 1S/C9H11BrN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2[4]
SMILES Brc1ccc(nc1)N2CCCC2[4]
Property Value Notes
Boiling Point 318.3 ± 27.0 °Cat 760 mmHg
Flash Point 146.3 ± 23.7 °CN/A
Density 1.5 ± 0.1 g/cm³N/A
Refractive Index 1.597N/A
Vapor Pressure 0 mmHgat 25 °C

Safety and Handling

Based on available data, this compound is classified with the following hazards:

Hazard Classification Code
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statement H302 (Harmful if swallowed)
Hazard Class Acute Toxicity, Oral (Category 4)

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. It should be used in a well-ventilated area.

Experimental Protocols

While specific experimental protocols for the determination of all physical properties of this compound are not detailed in the literature, a general methodology for its synthesis and characterization can be adapted from protocols for similar brominated pyridine derivatives.

General Synthesis of Brominated Pyridine Derivatives

The synthesis of brominated pyridine derivatives often involves the electrophilic aromatic substitution of a pyridine precursor. A common method is the bromination of an aminopyridine using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as N,N-Dimethylformamide (DMF).[6]

  • Reaction Setup: A solution of the starting aminopyridine in DMF is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Brominating Agent: A solution of NBS in DMF is added dropwise to the cooled aminopyridine solution, maintaining a low temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Work-up and Purification: The reaction mixture is typically quenched with water to precipitate the crude product. The solid is then filtered, washed, and can be further purified by recrystallization or column chromatography to yield the final product.[6]

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Applications in Drug Discovery Workflow

This compound is a valuable building block in drug discovery, primarily due to the reactivity of the bromine substituent in cross-coupling reactions. This allows for the facile introduction of various molecular fragments to the pyridine core, enabling the synthesis of diverse compound libraries for biological screening.

The following diagram illustrates a generalized workflow for the use of a brominated pyridine derivative in the synthesis of potential drug candidates via a Suzuki cross-coupling reaction.

drug_discovery_workflow Generalized Drug Discovery Workflow Using a Brominated Pyridine Derivative cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation start This compound reaction Suzuki Cross-Coupling (Pd-catalyzed) start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction product Novel Pyridine Derivative (Potential Drug Candidate) reaction->product screening High-Throughput Screening (HTS) product->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: A generalized workflow illustrating the use of this compound in a Suzuki cross-coupling reaction to generate novel compounds for subsequent biological screening in a drug discovery program.

This workflow highlights the strategic importance of halogenated heterocyclic building blocks like this compound in the efficient construction of diverse molecular architectures for the discovery of new medicines.[7]

References

In-Depth Technical Guide: 5-Bromo-2-(pyrrolidin-1-yl)pyridine (CAS: 210963-93-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-(pyrrolidin-1-yl)pyridine, a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and significant applications in the development of therapeutic agents, with a focus on its role in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Core Compound Data

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structure incorporates a pyridine ring, a reactive bromine atom, and a pyrrolidine moiety.

PropertyValueReference
CAS Number 210963-93-2
Molecular Formula C₉H₁₁BrN₂[1]
Molecular Weight 227.10 g/mol [1]
Appearance Solid[1]
Boiling Point 318.3 ± 27.0 °C at 760 mmHg
InChI 1S/C9H11BrN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2[1]
SMILES Brc1ccc(nc1)N2CCCC2[1]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area.

Hazard StatementCode
Acute toxicity, OralH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic aromatic substitution of 2,5-dibromopyridine with pyrrolidine.

Reaction Scheme:

G 2,5-Dibromopyridine 2,5-Dibromopyridine This compound This compound 2,5-Dibromopyridine->this compound Pyrrolidine, Base, Heat

Synthetic route to this compound.

Detailed Protocol:

  • Reaction Setup: To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.2-1.5 eq) and a base, typically potassium carbonate (K₂CO₃) or another non-nucleophilic base (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Application in the Synthesis of IRAK4 Inhibitors via Suzuki-Miyaura Coupling

This compound is a key precursor for the synthesis of IRAK4 inhibitors. The bromine atom allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.

Workflow for IRAK4 Inhibitor Intermediate Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product setup Combine: - this compound - Arylboronic acid/ester - Palladium catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) reaction Heat mixture under inert atmosphere (e.g., 85-95°C for >15h). Monitor by TLC or LC-MS. setup->reaction Proceed to reaction workup Cool, filter, and extract with an organic solvent. Purify by column chromatography. reaction->workup Reaction completion product 5-Aryl-2-(pyrrolidin-1-yl)pyridine (IRAK4 Inhibitor Intermediate) workup->product Isolation

Suzuki-Miyaura coupling workflow.

Detailed Protocol (General):

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq). Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.[2]

  • Reaction Conditions: Stir the mixture at room temperature for a short period under an inert atmosphere (e.g., nitrogen or argon), then heat to a temperature between 85°C and 95°C for several hours (typically >15 hours).[2] Monitor the reaction for the disappearance of the starting material.[2]

  • Work-up: After cooling to room temperature, filter the reaction mixture and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the 5-aryl-2-(pyrrolidin-1-yl)pyridine derivative.

Role in Signaling Pathways: IRAK4 Inhibition

IRAK4 is a serine/threonine kinase that plays a critical role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are central to the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit adaptor proteins like MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This results in the production of pro-inflammatory cytokines.[3] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[3]

This compound is a key building block for the synthesis of small molecule inhibitors that target the kinase activity of IRAK4, thereby blocking the downstream inflammatory signaling.[3]

TLR/IL-1R Signaling Pathway and IRAK4 Inhibition:

G PAMPs_DAMPs PAMPs/DAMPs TLR_IL1R TLR/IL-1R PAMPs_DAMPs->TLR_IL1R MyD88 MyD88 TLR_IL1R->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Inhibitor IRAK4 Inhibitor (Synthesized from This compound) Inhibitor->IRAK4 blocks

IRAK4's role in the TLR/IL-1R signaling pathway.

Spectroscopic Data

Predicted ¹H NMR Spectral Data (in CDCl₃):

ProtonsChemical Shift (ppm)Multiplicity
Pyrrolidine CH₂~1.9-2.0m
Pyrrolidine CH₂-N~3.4-3.5t
Pyridine H-3~6.3-6.4d
Pyridine H-4~7.4-7.5dd
Pyridine H-6~8.1-8.2d

Predicted ¹³C NMR Spectral Data (in CDCl₃):

CarbonChemical Shift (ppm)
Pyrrolidine CH₂~25.5
Pyrrolidine CH₂-N~46.8
Pyridine C-5 (C-Br)~107.2
Pyridine C-3~108.0
Pyridine C-4~140.5
Pyridine C-6~148.0
Pyridine C-2 (C-N)~158.5

References

5-Bromo-2-(pyrrolidin-1-yl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Technical Data Sheet: 5-Bromo-2-(pyrrolidin-1-yl)pyridine

For Research Use Only.

Chemical Identification

This document provides a technical overview of the core physicochemical properties of this compound, a heterocyclic compound often utilized as a building block in pharmaceutical and chemical research.

Identifier Value
Chemical Name This compound
Synonyms 5-Bromo-2-(1-pyrrolidinyl)pyridine
CAS Number 210963-93-2[1]
MDL Number MFCD07781213[2]

Core Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are calculated based on its elemental composition and structure.

Property Value Unit
Molecular Formula C₉H₁₁BrN₂[1][2]-
Molecular Weight 227.10[2] g/mol
Exact Mass 227.1Da

Logical Relationship of Chemical Properties

The following diagram illustrates the logical flow from the chemical's nomenclature to its empirical formula and resulting molecular weight.

G Figure 1: Relationship of Chemical Identifiers A This compound B Molecular Formula C₉H₁₁BrN₂ A->B Determines C Molecular Weight 227.10 g/mol B->C Calculates to

Figure 1: Relationship of Chemical Identifiers

Experimental Protocols

The determination of the molecular formula and weight for a known compound like this compound is typically confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be the primary method to confirm the elemental composition and exact mass, thereby verifying the molecular formula.

  • Elemental Analysis: Combustion analysis can be used to determine the percentage of Carbon, Hydrogen, and Nitrogen, providing empirical formula data that corroborates the molecular formula.

A detailed, novel experimental protocol for this specific compound is not provided as its properties are well-established and determined through routine analytical chemistry workflows.

Signaling Pathways and Biological Activity

This compound is a chemical intermediate. As such, it is not typically associated with a specific biological signaling pathway. Its utility lies in its role as a precursor or fragment in the synthesis of more complex, biologically active molecules. Therefore, a signaling pathway diagram is not applicable. Researchers in drug development may incorporate this moiety into larger molecules designed to target specific biological pathways.

References

Spectroscopic Profile of 5-Bromo-2-(pyrrolidin-1-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 5-Bromo-2-(pyrrolidin-1-yl)pyridine. Due to the limited availability of public domain raw spectral data for this specific molecule, this document outlines the expected spectroscopic characteristics and provides detailed, generalized experimental protocols for acquiring the necessary data. The included data tables are illustrative examples based on the analysis of structurally similar compounds and predictive methods.

Data Presentation

The following tables summarize the anticipated quantitative data from key spectroscopic techniques for the structural elucidation of this compound.

Table 1: Hypothetical ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~8.2d~2.51HH-6 (Pyridine)
~7.5dd~8.8, 2.51HH-4 (Pyridine)
~6.3d~8.81HH-3 (Pyridine)
~3.4t~6.54HN-CH₂ (Pyrrolidine)
~1.9m~6.54HCH₂ (Pyrrolidine)

Table 2: Hypothetical ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~158C-2 (Pyridine)
~148C-6 (Pyridine)
~140C-4 (Pyridine)
~108C-3 (Pyridine)
~106C-5 (Pyridine)
~46N-CH₂ (Pyrrolidine)
~25CH₂ (Pyrrolidine)

Table 3: Mass Spectrometry Data

m/zRelative Intensity (%)Ion
227~98[M (⁷⁹Br)]⁺
229100[M (⁸¹Br)]⁺
198Moderate[M - C₂H₅]⁺
171Moderate[M - C₄H₇]⁺
148Low[M - Br]⁺

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H Stretch
~2850-2950MediumAliphatic C-H Stretch
~1580-1600StrongC=C Aromatic Ring Stretch
~1450-1500StrongC=C Aromatic Ring Stretch
~1250-1350StrongC-N Stretch
~800-850StrongC-H Out-of-plane Bend
~600-700MediumC-Br Stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition :

    • The spectrometer is locked to the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve optimal homogeneity.

    • A standard proton pulse sequence is used.

    • The spectral width is set to cover a range of approximately 0-10 ppm.

    • A sufficient number of scans (typically 8-32) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum.

    • The spectral width is set to cover a range of approximately 0-160 ppm.

    • A larger number of scans are required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.

  • Data Acquisition (ESI-MS) :

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The mass spectrometer is operated in positive ion mode.

    • The capillary voltage, drying gas flow rate, and nebulizer pressure are optimized to achieve a stable signal.[1]

    • Mass spectra are acquired over a relevant m/z range (e.g., 50-500 amu).

  • Data Acquisition (EI-MS) :

    • For volatile samples, the compound can be introduced into the ion source after heating in an evacuated chamber.[2]

    • The sample is ionized by a beam of electrons.

    • The resulting fragments are separated by their mass-to-charge ratio. The presence of bromine is typically indicated by a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[3]

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid) : As this compound is a solid, several methods can be employed:

    • KBr Pellet Method : 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a transparent pellet using a hydraulic press.

    • Thin Solid Film Method : The solid is dissolved in a suitable volatile solvent (e.g., methylene chloride). A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[4]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition :

    • A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded.

    • The prepared sample is placed in the instrument's sample compartment.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

G Spectroscopic Characterization Workflow cluster_synthesis Sample Preparation cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification Purity Purity Assessment (e.g., LC-MS) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR Primary Structure MS Mass Spectrometry (HRMS, Fragmentation) Purity->MS Molecular Weight & Formula IR IR Spectroscopy Purity->IR Functional Groups UV UV-Vis Spectroscopy Purity->UV Electronic Transitions Structure Structure Proposal NMR->Structure MS->Structure IR->Structure UV->Structure Confirmation Structure Confirmation Structure->Confirmation

References

Spectroscopic Analysis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) characteristics of 5-Bromo-2-(pyrrolidin-1-yl)pyridine. Due to the limited availability of public, experimentally-derived spectral data for this specific compound, the following sections present predicted ¹H and ¹³C NMR data based on established chemical shift principles and analysis of structurally related compounds. This guide also outlines a comprehensive, standard experimental protocol for the acquisition of such data and includes workflow visualizations to aid in conceptual understanding.

Predicted ¹H and ¹³C NMR Data

The chemical shifts for this compound are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the pyrrolidine group on the pyridine ring. The predicted data is summarized in the tables below.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.15d~ 2.5H-6 (Pyridine)
~ 7.50dd~ 9.0, 2.5H-4 (Pyridine)
~ 6.25d~ 9.0H-3 (Pyridine)
~ 3.45t~ 6.5H-2', H-5' (Pyrrolidine, -NCH₂)
~ 1.95m~ 6.5H-3', H-4' (Pyrrolidine, -CH₂)

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 158.0C-2 (Pyridine)
~ 149.0C-6 (Pyridine)
~ 140.0C-4 (Pyridine)
~ 108.0C-3 (Pyridine)
~ 106.0C-5 (Pyridine)
~ 46.5C-2', C-5' (Pyrrolidine, -NCH₂)
~ 25.5C-3', C-4' (Pyrrolidine, -CH₂)

Disclaimer: The data presented in Tables 1 and 2 are predicted values. Actual experimental results may vary based on solvent, concentration, and instrument calibration.

Structural and Workflow Diagrams

To visualize the molecule and the process of its analysis, the following diagrams are provided.

G Chemical Structure of this compound cluster_pyridine cluster_pyrrolidine N1 N C2 C N1->C2 C3 C C2->C3 N_pyrrolidine N C2->N_pyrrolidine C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 Br Br C5->Br C6->N1 H6 H C6->H6 C2_prime CH₂ N_pyrrolidine->C2_prime C3_prime CH₂ C2_prime->C3_prime C4_prime CH₂ C3_prime->C4_prime C5_prime CH₂ C4_prime->C5_prime C5_prime->N_pyrrolidine NMR_Workflow A Sample Preparation (5-10 mg in ~0.6 mL CDCl₃) B Transfer to NMR Tube A->B C NMR Spectrometer (e.g., 400 MHz) B->C D Data Acquisition (¹H, ¹³C, COSY, HSQC) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Peak Picking, Integration, Shift Assignment) E->F G Structure Verification F->G

Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine from 2,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine from 2,5-dibromopyridine, a key transformation in the development of various pharmaceutical and agrochemical compounds. This document provides a comparative analysis of the two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. Detailed experimental protocols, quantitative data from analogous reactions, and workflow diagrams are presented to facilitate practical application in a laboratory setting.

Introduction

This compound is a valuable intermediate in organic synthesis, serving as a building block for more complex molecules with potential biological activity. Its synthesis from the readily available 2,5-dibromopyridine presents a regioselectivity challenge. The electron-deficient nature of the pyridine ring, further accentuated by the two bromine substituents, activates both the C2 and C5 positions for nucleophilic attack. However, literature suggests that the C2 position is generally more susceptible to substitution, a preference that can be exploited for selective synthesis.[1]

This guide will explore two powerful methods to achieve this transformation:

  • Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the bromide at the C2 position by pyrrolidine. This method is often favored for its simplicity and the absence of a metal catalyst.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond.[2] This method is renowned for its broad substrate scope and functional group tolerance, often proceeding under milder conditions than traditional SNAr.[3]

Comparative Data on Synthetic Methodologies

While specific quantitative data for the direct synthesis of this compound from 2,5-dibromopyridine is not extensively reported, the following tables summarize typical reaction conditions and yields for analogous transformations involving the amination of bromopyridines. This data provides a strong foundation for the development of an optimized protocol for the target synthesis.

Table 1: Comparison of General Reaction Conditions

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst NonePalladium-based (e.g., Pd2(dba)3, Pd(OAc)2)
Ligand NonePhosphine-based (e.g., BINAP, Xantphos, DavePhos)
Base Strong, non-nucleophilic base (e.g., NaH, K2CO3) or excess amineStrong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4)
Solvent Polar aprotic (e.g., DMF, DMSO, NMP)Anhydrous, non-polar (e.g., Toluene, Dioxane)
Temperature Typically elevated (100-180 °C)Generally milder (80-120 °C)
Reaction Time 12-48 hours4-24 hours

Table 2: Reported Yields for Analogous Amination of Bromopyridines

Starting MaterialAmineMethodYield (%)Reference
2-BromopyridineVolatile secondary aminesBuchwald-HartwigGood to excellent[4]
2,5-Dibromo-3-(trifluoromethyl)pyridineVarious aminesBuchwald-HartwigHigh (regioselective at C2)[1]
2-BromopyridinesVolatile aminesBuchwald-HartwigNot specified[5]
2,6-DibromopyridinePrimary alkylaminesMicrowave-assisted SNAr~7g isolated yield (mono-amination)[6]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of this compound via both SNAr and Buchwald-Hartwig amination. Researchers should note that optimization of these conditions may be necessary to achieve optimal yields and purity.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the general principles of SNAr reactions on electron-deficient heteroaromatic systems.

Reagents and Materials:

  • 2,5-Dibromopyridine

  • Pyrrolidine

  • Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (1.0 eq).

  • Add anhydrous DMF or DMSO to dissolve the starting material.

  • Add potassium carbonate (2.0 eq) or carefully add sodium hydride (1.2 eq) in portions at 0 °C.

  • Add pyrrolidine (1.2-1.5 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 120-150 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Method B: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for palladium-catalyzed amination of aryl halides.[2]

Reagents and Materials:

  • 2,5-Dibromopyridine

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd2(dba)3 (0.01-0.05 eq) and BINAP or Xantphos (0.02-0.10 eq) to a flame-dried Schlenk tube.

  • Add anhydrous toluene or dioxane, followed by 2,5-dibromopyridine (1.0 eq), pyrrolidine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 4-18 hours, with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Visualizations

The following diagrams illustrate the synthetic workflow and a key reaction mechanism.

Synthesis_Workflow Reactants 2,5-Dibromopyridine + Pyrrolidine Reaction Reaction (SNAr or Buchwald-Hartwig) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L2 oa_complex [Ar(Br)Pd(II)L2] pd0->oa_complex Oxidative Addition (Ar-Br) amine_adduct [Ar(Br)Pd(II)L(Amine)] oa_complex->amine_adduct + Amine - L amide_complex [Ar(Amide)Pd(II)L] amine_adduct->amide_complex Deprotonation (Base) product_complex [Product-Pd(0)L2] amide_complex->product_complex Reductive Elimination product_complex->pd0 - Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The synthesis of this compound from 2,5-dibromopyridine can be effectively achieved through either Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in the molecule. The provided protocols, based on established chemical principles and analogous reactions, offer a robust starting point for researchers in the field. Further optimization of the reaction parameters is encouraged to maximize yield and purity for specific applications.

References

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Bromo-2-(pyrrolidin-1-yl)pyridine, a valuable building block in pharmaceutical and agrochemical research. The document details the necessary starting materials, reaction conditions, and experimental protocols for the two most prevalent synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Core Synthetic Pathways and Starting Materials

The synthesis of this compound predominantly commences from a dihalogenated pyridine precursor, most commonly 2,5-dibromopyridine or 5-bromo-2-chloropyridine , and pyrrolidine . The choice between these starting materials and the synthetic route employed depends on factors such as desired yield, purity, and scalability.

Table 1: Key Starting Materials and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
2,5-DibromopyridineC₅H₃Br₂N236.89Pyridine precursor
5-Bromo-2-chloropyridineC₅H₃BrClN192.44Pyridine precursor
PyrrolidineC₄H₉N71.12Amine nucleophile
This compound C₉H₁₁BrN₂ 227.10 Final Product

Synthesis of the Precursor: 2,5-Dibromopyridine

A common precursor for the synthesis of this compound is 2,5-dibromopyridine. This intermediate can be synthesized from 2-aminopyridine through a two-step process involving bromination followed by a Sandmeyer reaction.[1]

Experimental Protocol: Synthesis of 2,5-Dibromopyridine

Step 1: Synthesis of 2-amino-5-bromopyridine

  • 2-aminopyridine is reacted with a brominating agent such as N-bromosuccinimide (NBS) to yield 2-amino-5-bromopyridine.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Sandmeyer Reaction to 2,5-dibromopyridine

  • To a cooled solution (0-10 °C) of 2-amino-5-bromopyridine in aqueous hydrogen bromide (48%), bromine is added.

  • A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 10 °C.[2]

  • After the reaction is complete, the mixture is neutralized with a sodium hydroxide solution.

  • The product, 2,5-dibromopyridine, is then extracted with an organic solvent (e.g., diethyl ether), dried, and purified.[2] A total yield of approximately 83% can be achieved from 2-aminopyridine.[1]

Synthetic Route 1: Nucleophilic Aromatic Substitution (SNAr)

The direct reaction of a 5-bromo-2-halopyridine with pyrrolidine represents a straightforward approach to this compound. The greater electrophilicity of the C2 position on the pyridine ring, enhanced by the electron-withdrawing nature of the nitrogen atom, facilitates the selective substitution of the halogen at this position.

General Reaction Scheme:

  • 5-Bromo-2-halopyridine + Pyrrolidine → this compound + HX

This reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrogen halide byproduct.

Experimental Protocol: SNAr Synthesis of this compound
  • In a reaction vessel, dissolve 2,5-dibromopyridine (1.0 eq.) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).

  • Add pyrrolidine (1.0-1.5 eq.) and a base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq.).

  • Heat the reaction mixture with vigorous stirring. The temperature can range from 80 °C to 150 °C, depending on the reactivity.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The mixture is then worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Table 2: Representative Conditions for SNAr Reactions

ParameterCondition
Starting Material 2,5-Dibromopyridine or 5-Bromo-2-chloropyridine
Nucleophile Pyrrolidine
Solvent Polar aprotic (e.g., DMF, DMSO)
Base Inorganic (e.g., K₂CO₃) or Organic (e.g., Et₃N)
Temperature 80-150 °C
Reaction Time Typically 4-24 hours (monitor by TLC/LC-MS)

Synthetic Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and offers a milder alternative to traditional SNAr reactions.[4] This method is particularly useful for less reactive aryl halides.

General Reaction Scheme:

  • 5-Bromo-2-halopyridine + Pyrrolidine --(Pd catalyst, Ligand, Base)--> this compound

The success of this reaction is highly dependent on the choice of the palladium catalyst, phosphine ligand, base, and solvent.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

The following is a general protocol adapted from established methodologies for similar bromopyridine substrates.[4][5]

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., Xantphos or BINAP), and the base (e.g., cesium carbonate or sodium tert-butoxide).

  • Add 5-bromo-2-chloropyridine or 2,5-dibromopyridine (1.0 eq.) and pyrrolidine (1.1-1.5 eq.).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to a temperature typically ranging from 80 °C to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition
Starting Material 2,5-Dibromopyridine or 5-Bromo-2-chloropyridine
Amine Pyrrolidine
Catalyst Pd₂(dba)₃ or Pd(OAc)₂
Ligand Xantphos, BINAP, or other suitable phosphine ligands
Base Cs₂CO₃ or NaOtBu
Solvent Toluene or Dioxane (anhydrous, degassed)
Temperature 80-110 °C
Reaction Time Typically 12-24 hours (monitor by TLC/LC-MS)

Visualizing the Synthetic Workflows

To further elucidate the synthetic processes, the following diagrams illustrate the logical flow of the key experimental procedures.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2,5-dibromopyridine in polar aprotic solvent add_pyr Add pyrrolidine start->add_pyr add_base Add base add_pyr->add_base heat Heat mixture (80-150 °C) add_base->heat monitor Monitor progress (TLC/LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Dilute with water & extract with organic solvent cool->extract purify Purify by column chromatography extract->purify end This compound purify->end

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr). (Max Width: 760px)

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Combine Pd catalyst, ligand, base, 5-bromo-2-halopyridine, and pyrrolidine in Schlenk tube inert Evacuate and backfill with inert gas start->inert add_solvent Add anhydrous, degassed solvent inert->add_solvent heat Heat mixture (80-110 °C) add_solvent->heat monitor Monitor progress (TLC/LC-MS) heat->monitor cool Cool to room temperature monitor->cool filter Dilute and filter through celite cool->filter wash Wash organic layer filter->wash purify Purify by column chromatography wash->purify end This compound purify->end

Caption: General workflow for Buchwald-Hartwig Amination. (Max Width: 760px)

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex Br-Py-Pd(II)L₂-X oxidative_addition->pdII_complex ligand_exchange Ligand Exchange pdII_complex->ligand_exchange amine_complex Br-Py-Pd(II)L(Amine) ligand_exchange->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Br-Py-Pd(II)L(Amido) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product This compound reductive_elimination->product aryl_halide 5-Bromo-2-halopyridine aryl_halide->oxidative_addition amine Pyrrolidine amine->ligand_exchange

Caption: Catalytic cycle for the Buchwald-Hartwig Amination. (Max Width: 760px)

References

In-Depth Technical Guide: Crystal Structure Analysis of a 5-Bromopyridine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield a publicly available crystal structure for 5-Bromo-2-(pyrrolidin-1-yl)pyridine. Therefore, this guide presents a comprehensive crystal structure analysis of a closely related analogue, N-(5-Bromopyridin-2-yl)acetamide , for which detailed crystallographic data is available. This analysis serves as a representative example of the methodologies and data presentation expected for the crystal structure determination of substituted pyridine compounds.

Introduction

The structural elucidation of substituted pyridine derivatives is of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional materials. X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular geometry, intermolecular interactions, and packing efficiency. This guide details the crystal structure analysis of N-(5-Bromopyridin-2-yl)acetamide, a structural analogue of this compound.

Experimental Methodology

The experimental workflow for determining the crystal structure of a small molecule like N-(5-Bromopyridin-2-yl)acetamide typically involves synthesis, crystallization, and X-ray diffraction data collection and refinement.

Synthesis and Crystallization

The synthesis of N-(5-Bromopyridin-2-yl)acetamide involves the acetylation of 2-amino-5-bromopyridine. A general procedure is as follows:

  • Acetylation: 2-amino-5-bromopyridine is dissolved in a suitable solvent, such as acetic anhydride or dichloromethane.

  • Reaction: Acetic anhydride or acetyl chloride is added to the solution, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acid byproduct.

  • Stirring: The reaction mixture is stirred at room temperature or gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is quenched with water or an aqueous bicarbonate solution. The product is then extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. Data collection is performed using monochromatic X-ray radiation (e.g., Mo Kα). The diffraction data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².

The following diagram illustrates the general experimental workflow:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction synthesis Synthesis of N-(5-Bromopyridin-2-yl)acetamide purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure

General workflow for crystal structure analysis.

Crystallographic Data and Structure Refinement

The crystal structure of N-(5-Bromopyridin-2-yl)acetamide was determined at 296 K.[1] The asymmetric unit contains two independent molecules.[1]

Parameter Value [1]
Empirical FormulaC₇H₇BrN₂O
Formula Weight215.06
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.0014 (3)
b (Å)8.7232 (6)
c (Å)23.0626 (18)
α (°)82.127 (1)
β (°)86.897 (1)
γ (°)85.932 (1)
Volume (ų)794.60 (10)
Z4
Calculated Density (Mg/m³)1.797
Absorption Coefficient (mm⁻¹)5.11
F(000)424
Refinement Parameter Value [1]
R[F² > 2σ(F²)]0.035
wR(F²)0.088
Goodness-of-fit on F²1.03
Data / restraints / parameters2801 / 0 / 209
Largest diff. peak and hole (e.Å⁻³)0.43 and -0.42

Molecular and Crystal Structure

The asymmetric unit of N-(5-Bromopyridin-2-yl)acetamide consists of two independent molecules.[1] The pyridine rings in both molecules are essentially planar.[1] The dihedral angles between the pyridine ring and the acetamide group are 7.27 (11)° and 8.46 (11)° for the two independent molecules.[1]

In the crystal structure, the molecules are linked by intermolecular N—H···O and C—H···O hydrogen bonds.[1] These interactions form chains of molecules within the crystal lattice.[1]

The following diagram illustrates the relationship between the key steps in structure determination:

logical_relationship diff_data Diffraction Data (Intensities) phase_problem Phase Problem diff_data->phase_problem direct_methods Direct Methods phase_problem->direct_methods initial_model Initial Structural Model direct_methods->initial_model refinement Least-Squares Refinement initial_model->refinement final_model Final Crystal Structure refinement->final_model final_model->diff_data Calculate Structure Factors

Logical flow of single-crystal structure determination.

Conclusion

This technical guide has outlined the process of crystal structure analysis using N-(5-Bromopyridin-2-yl)acetamide as a representative example for this compound. The detailed experimental protocols and tabulated crystallographic data provide a comprehensive overview for researchers and scientists in the field of drug development and chemical crystallography. The definitive determination of the three-dimensional structure through X-ray diffraction is an indispensable tool for understanding structure-property relationships in novel chemical entities.

References

Navigating the Solubility of 5-Bromo-2-(pyrrolidin-1-yl)pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-(pyrrolidin-1-yl)pyridine is a substituted pyridine derivative of interest to researchers and scientists in the field of drug discovery and development. As with any active pharmaceutical ingredient (API), understanding its solubility in various organic solvents is a critical first step. This parameter significantly influences reaction kinetics, purification strategies, and the ultimate formulation of a drug product. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a relevant biological pathway to contextualize its potential applications.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a framework for its empirical determination based on established chemical principles and laboratory methods.

Predicted Solubility Profile

It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate to good solubility in alcohols like methanol and ethanol. Its solubility in non-polar solvents such as hexanes is expected to be limited.

Quantitative Solubility Determination

The absence of readily available quantitative data necessitates a structured experimental approach to determine the precise solubility of this compound in various organic solvents. The following table can be populated by researchers following the detailed experimental protocol provided in the subsequent section.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Isopropanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Toluene25Data to be determinedData to be determined
Hexane25Data to be determinedData to be determined

Experimental Protocol: Isothermal Equilibrium Method

The following is a generalized protocol for the experimental determination of the solubility of a solid compound like this compound. This method is designed to achieve thermodynamic equilibrium, providing reliable and reproducible solubility data.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

    • To each vial, add a known volume of the respective organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the filtered saturated solution and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the solute.

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

  • Data Calculation:

    • The determined concentration represents the solubility of this compound in that specific solvent at the experimental temperature.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

The following diagram illustrates the general workflow for this experimental procedure.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temperature (24-48 hours) prep2->equil1 sample1 Allow excess solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 analysis2 Analyze samples and standards (HPLC or UV-Vis) sample3->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Calculate concentration analysis2->analysis3

Caption: A generalized workflow for the experimental determination of solubility.

Biological Context: A Plausible Signaling Pathway

While the specific biological targets of this compound are not defined in the available literature, its structural similarity to other aminopyridines, such as 4-aminopyridine, suggests potential activity as a potassium channel blocker. Aminopyridines are known to inhibit voltage-gated potassium (Kv) channels.[2][3] This mechanism of action is relevant in various neurological conditions.[3]

In demyelinated neurons, the exposure of Kv channels along the axon impairs the transmission of action potentials.[2] By blocking these channels, aminopyridine derivatives can enhance signal transduction.[2] The following diagram illustrates this proposed mechanism of action.

G cluster_neuron Demyelinated Axon cluster_intervention Pharmacological Intervention AP_start Action Potential Propagation K_channel Exposed Voltage-Gated Potassium Channel (Kv) AP_start->K_channel K+ efflux AP_restored Restored Conduction AP_fail Conduction Failure K_channel->AP_fail K_channel->AP_restored prevents K+ efflux aminopyridine Aminopyridine Derivative (e.g., this compound) aminopyridine->K_channel Blocks Channel

Caption: Proposed mechanism of action for an aminopyridine derivative.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for professionals in drug development. While quantitative data is currently sparse, the provided experimental protocol offers a robust method for its determination. The exploration of a plausible biological mechanism, based on structurally similar compounds, highlights the potential therapeutic relevance of this molecule. The generation of precise solubility data is a critical next step in unlocking the full potential of this compound in the drug discovery pipeline.

References

An In-depth Technical Guide to the Purity Assessment of 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 5-Bromo-2-(pyrrolidin-1-yl)pyridine (CAS No. 210963-93-2), a key intermediate in pharmaceutical synthesis.[1] Ensuring the purity of such building blocks is critical for the safety, efficacy, and reproducibility of active pharmaceutical ingredient (API) manufacturing. This document outlines detailed experimental protocols for identity confirmation and purity determination using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Compound Identification and Properties

  • Chemical Name: this compound[1]

  • Molecular Formula: C₉H₁₁BrN₂[1]

  • Molecular Weight: 227.10 g/mol [2]

  • Structure:

    Caption: Chemical structure of this compound.

Analytical Workflow for Purity Assessment

A multi-step analytical approach is recommended to ensure the comprehensive evaluation of this compound. The workflow begins with identity confirmation and proceeds to quantitative purity analysis and impurity identification.

Purity_Assessment_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_final Final Assessment NMR NMR Spectroscopy (¹H and ¹³C) HPLC HPLC-UV (Quantitative Purity) NMR->HPLC MS Mass Spectrometry (GC-MS) MS->HPLC GC_MS_Impurity GC-MS (Impurity ID) HPLC->GC_MS_Impurity Characterize unknowns Report Certificate of Analysis HPLC->Report GC_MS_Impurity->Report

Caption: General workflow for the purity assessment of this compound.

Quantitative Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity of non-volatile organic compounds like substituted pyridines.[3] A reversed-phase method is typically employed to separate the main compound from potential process-related impurities and degradation products.

Representative HPLC Data

The following table summarizes hypothetical results from an HPLC purity analysis.

Component Retention Time (min) Area % Identification
Impurity 14.50.152,5-Dibromopyridine (Starting Material)
Impurity 26.80.252-(Pyrrolidin-1-yl)pyridine (Hydrodehalogenated)
Main Peak 9.2 99.50 This compound
Impurity 311.50.10Unknown
Experimental Protocol: HPLC Purity Determination

This protocol is adapted from established methods for similar pyridine derivatives.[3][4]

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, binary or quaternary pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should not exceed 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate purity using the area normalization method, assuming all components have a similar response factor at the detection wavelength.

Impurity Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile impurities. It provides structural information that complements the quantitative data from HPLC. The analysis of related pyrrolidinophenone compounds by GC-MS has been well-documented.[5][6]

Representative GC-MS Data
Retention Time (min) Detected Mass (m/z) Proposed Impurity Structure
6.8148.10 (M+)2-(Pyrrolidin-1-yl)pyridine
8.1235.89 (M+)2,5-Dibromopyridine
9.2227.01 (M+), 229.01 (M+2)This compound

Note: The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) results in M+ and M+2 peaks of nearly equal intensity, which is a key diagnostic feature.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Scan Mode: Full Scan.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Analyze the mass spectrum of each eluted peak and compare it with spectral libraries (e.g., NIST, Wiley) and the fragmentation pattern of the main compound to identify potential impurities.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is essential for the unambiguous confirmation of the chemical structure. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. While specific spectral data for this exact compound is not widely published, data from analogous structures can be used to predict the expected chemical shifts.[7][8][9]

Predicted ¹H and ¹³C NMR Chemical Shifts
Technique Predicted Chemical Shifts (ppm) and Multiplicity
¹H NMR ~8.1 (d, 1H, Py-H6), ~7.5 (dd, 1H, Py-H4), ~6.3 (d, 1H, Py-H3), ~3.4 (t, 4H, N-CH₂), ~1.9 (m, 4H, CH₂)
¹³C NMR ~158 (C2), ~149 (C6), ~140 (C4), ~108 (C3), ~107 (C5), ~47 (N-CH₂), ~25 (CH₂)
Note: These are estimated values. Actual spectra should be acquired and interpreted using a reference standard.
Experimental Protocol: NMR Analysis
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (Optional): If structural ambiguity exists, perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities.

  • Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Compare the chemical shifts, multiplicities, and integration values with the expected structure to confirm identity. The absence of significant unassigned signals is an indicator of high purity.

Conclusion

The purity assessment of this compound requires a combination of chromatographic and spectroscopic techniques. HPLC provides robust quantitative data on purity and impurity levels, while GC-MS and NMR are indispensable for the identification of potential impurities and the definitive confirmation of the compound's structure. The implementation of these detailed protocols will ensure that researchers, scientists, and drug development professionals can confidently assess the quality of this critical chemical intermediate, thereby supporting the development of safe and effective pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-(pyrrolidin-1-yl)pyridine with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce 5-aryl-2-(pyrrolidin-1-yl)pyridines, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. For a substrate like this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring. The electron-rich nature of the 2-(pyrrolidin-1-yl)pyridine system influences the reactivity of the C-Br bond, making it an excellent candidate for such cross-coupling reactions. The resulting 5-aryl-2-(pyrrolidin-1-yl)pyridine derivatives are of significant interest due to their potential as pharmacologically active agents.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond of the 5-aryl-2-(pyrrolidin-1-yl)pyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical quantitative data and reaction conditions for Suzuki-Miyaura coupling reactions of bromo-pyridines, which can be adapted for this compound.

Table 1: Typical Catalysts and Ligands for Suzuki-Miyaura Coupling

Catalyst/Pre-catalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine5A common and effective catalyst for a variety of substrates.[1][2]
Pd₂(dba)₃Various phosphine ligands1.5 - 3.0Often used with a specific ligand to tune reactivity.[3]
PdCl₂(dppf)dppf10Effective for coupling with heteroaryl boronic acids.[4][5]
Pd(OAc)₂None (ligand-free)-Can be effective in some aqueous systems.[6]

Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling

BaseSolvent SystemTypical ConcentrationNotes
K₃PO₄1,4-Dioxane / Water (4:1)2.0 - 3.0 eq.A strong base, often effective for less reactive substrates.[1][2]
Na₂CO₃1,4-Dioxane / Water (1:1)2.0 eq.A commonly used base, suitable for a wide range of reactions.[7]
K₂CO₃Dimethoxyethane (DME)2.0 eq.Often used in anhydrous conditions.[8]
Cs₂CO₃1,4-Dioxane / Water (1:1)2.0 eq.A strong and soluble base, can enhance reaction rates.[4]

Experimental Protocols

The following protocols are generalized procedures that can be optimized for specific arylboronic acids and desired scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for structurally similar aminopyridines.[1][2]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Schlenk flask or sealed tube

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).

  • Stir the reaction mixture vigorously and heat to 85-95 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Alternative Conditions using a Different Catalyst and Base

This protocol provides an alternative set of conditions that may be beneficial for challenging substrates.[3][7]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • A suitable phosphine ligand (e.g., triphenylphosphine or a Buchwald ligand) (3.0 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 eq) as a 1 M aqueous solution

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Resealable Schlenk tube

Procedure:

  • In an oven-dried resealable Schlenk tube, combine this compound, the arylboronic acid, Pd₂(dba)₃, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane, followed by the aqueous sodium carbonate solution.

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer in vacuo.

  • Purify the residue by flash column chromatography to afford the desired 5-aryl-2-(pyrrolidin-1-yl)pyridine.

Visualizations

Suzuki_Coupling_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-Br Pd(II)_Complex R¹-Pd(II)L₂-Br (R¹ = 2-(pyrrolidin-1-yl)pyridin-5-yl) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R²-B(OH)₂ Base Diorgano_Pd(II) R¹-Pd(II)L₂-R² (R² = Aryl) Transmetalation->Diorgano_Pd(II) Reductive_Elimination Reductive Elimination Diorgano_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Experimental_Workflow Start Start Reaction_Setup Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Reaction_Setup->Inert_Atmosphere Add_Solvent Add Solvents (e.g., Dioxane/Water) Inert_Atmosphere->Add_Solvent Heating Heat Reaction Mixture (85-110 °C) Add_Solvent->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Purification Purify Crude Product (Column Chromatography) Workup->Purification Characterization Characterize Final Product (NMR, MS) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-(pyrrolidin-1-yl)pyridine as a key building block. The methodologies outlined are essential for the synthesis of diverse substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The substrate, this compound, is a versatile heterocyclic compound poised for diversification at the 5-position. The electron-donating pyrrolidinyl group can influence the reactivity of the pyridine ring, making the optimization of reaction conditions crucial for successful coupling. This document outlines protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, Negishi, and Kumada couplings.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation and unwanted side reactions. A typical workflow is illustrated below.

G setup Reaction Setup (Inert Atmosphere) reagents Addition of Reagents - this compound - Coupling Partner - Palladium Catalyst & Ligand - Base - Anhydrous Solvent setup->reagents reaction Reaction (Heating/Stirring) reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up - Quenching - Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle: A Generalized Overview

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps are oxidative addition, transmetalation (or migratory insertion for Heck reactions), and reductive elimination.

G pd0 Pd(0)L_n pd2_oxidative R-Pd(II)L_n-X pd0->pd2_oxidative Oxidative Addition (R-X) pd2_trans R-Pd(II)L_n-R' pd2_oxidative->pd2_trans Transmetalation (R'-M) product R-R' pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[2] This reaction is widely used for the synthesis of biaryl compounds.

Quantitative Data

Data presented here is based on reactions with structurally similar bromopyridine derivatives due to the limited availability of specific data for this compound.

Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Toluene/H₂O100880-90
3-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)THF801675-85
Experimental Protocol: General Procedure
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(pyrrolidin-1-yl)pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules.[3][4]

Quantitative Data

Data is generalized for the coupling of aryl bromides with various amines.

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene10012-2470-90
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane1101875-95
n-ButylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.5)t-BuOH901665-85
Experimental Protocol: General Procedure
  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with this compound (1.0 equiv.), the palladium precatalyst, the ligand, and the base.

  • Add a stir bar, the amine (1.2 equiv.), and the anhydrous solvent.

  • Seal the tube and heat the mixture with stirring for the specified time.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the residue by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5]

Quantitative Data

Representative conditions for the coupling of bromopyridines.

Terminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)DMF80685-95
EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (3)THF601280-90
Propargyl alcoholPd(OAc)₂ (2.5)CuI (5)Et₃N (solvent)Et₃N70875-85
Experimental Protocol: General Procedure
  • To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in the specified solvent, add the base, the palladium catalyst, and the copper(I) iodide co-catalyst under an inert atmosphere.

  • Stir the reaction mixture at the indicated temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Heck Coupling

The Heck reaction forms a substituted alkene by the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[6][7]

Quantitative Data

General conditions for Heck reactions of aryl bromides.

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1002470-90
n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile801865-85
AcrylonitrilePd(PPh₃)₄ (5)-NaOAc (2)DMA1201660-80
Experimental Protocol: General Procedure
  • Charge a sealable reaction vessel with this compound (1.0 equiv.), the palladium catalyst, the ligand (if required), and the base.

  • Add the anhydrous solvent and the alkene (1.5 equiv.) under an inert atmosphere.

  • Seal the vessel and heat the reaction mixture with stirring for the specified duration.

  • After cooling, dilute the mixture with a suitable solvent and filter to remove inorganic salts.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Stille Coupling

The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium.[8][9] It is known for its tolerance of a wide variety of functional groups.

Quantitative Data

General conditions for Stille couplings of bromoarenes.

OrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
Tributyl(phenyl)tinPd(PPh₃)₄ (5)--Toluene1101270-90
Tributyl(vinyl)tinPd₂(dba)₃ (2)P(furyl)₃ (4)LiCl (3 equiv.)THF802475-95
2-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)-CuI (10 mol%)NMP1001665-85
Experimental Protocol: General Procedure
  • To a solution of this compound (1.0 equiv.) and the organostannane (1.1 equiv.) in an anhydrous, degassed solvent, add the palladium catalyst and any additives under an inert atmosphere.

  • Heat the mixture to the required temperature and stir until completion (monitored by TLC or GC-MS).

  • Cool the reaction mixture and dilute with an organic solvent.

  • Wash the solution with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Negishi Coupling

The Negishi coupling is a powerful reaction that couples an organozinc reagent with an organic halide.[10] This reaction is notable for its high reactivity and functional group tolerance.

Quantitative Data

General conditions for Negishi couplings of aryl bromides.

Organozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
Phenylzinc chloridePd(PPh₃)₄ (5)-THF651270-90
Ethylzinc bromidePd(dppf)Cl₂ (3)-Dioxane801660-80
Vinylzinc chloridePd₂(dba)₃ (2)XPhos (4)Toluene901075-95
Experimental Protocol: General Procedure
  • Prepare the organozinc reagent in situ or use a pre-formed solution.

  • To a flame-dried flask under an inert atmosphere, add the palladium catalyst and ligand (if any) in the anhydrous solvent.

  • Add the solution of this compound (1.0 equiv.).

  • Add the organozinc reagent (1.5 equiv.) dropwise at room temperature or below.

  • Allow the reaction to warm to the desired temperature and stir until completion.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the organometallic coupling partner.[10] It is one of the earliest developed cross-coupling reactions.

Quantitative Data

General conditions for Kumada couplings of bromoarenes.

Grignard ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
Phenylmagnesium bromidePd(dppf)Cl₂ (3)-THF65470-90
Ethylmagnesium bromideNiCl₂(dppe) (5)-Diethyl ether351260-80
Vinylmagnesium bromidePd(PPh₃)₄ (5)-THF50865-85
Experimental Protocol: General Procedure
  • To a solution of this compound (1.0 equiv.) and the catalyst in an anhydrous solvent under an inert atmosphere, add the Grignard reagent (1.2 equiv.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to the specified temperature and stir for the indicated time.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of functionalized pyridine derivatives. The choice of the specific coupling reaction and the optimization of the reaction conditions are paramount to achieving high yields and purity of the desired products. The protocols and data presented herein serve as a valuable guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Disclaimer: The quantitative data provided in the tables are representative and are based on similar substrates. Actual yields may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction. It is recommended to perform small-scale optimization experiments for each new substrate combination.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-(pyrrolidin-1-yl)pyridine. The protocol focuses on the synthesis of 5-amino-2-(pyrrolidin-1-yl)pyridine, a valuable intermediate in medicinal chemistry and drug development. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, converting an aryl bromide to a primary arylamine using an ammonia surrogate.[1] The document outlines the necessary reagents, optimized reaction conditions, and purification methods. Additionally, it includes a summary of typical reaction parameters in a tabular format and a visual diagram of the experimental workflow to facilitate understanding and implementation.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][2] This reaction has found broad applicability in both academic and industrial research, particularly in drug discovery, due to its remarkable functional group tolerance and extensive substrate scope. The synthesis of substituted aminopyridines is of significant interest as this structural motif is prevalent in a vast array of biologically active compounds and pharmaceuticals.

This application note details the synthesis of 5-amino-2-(pyrrolidin-1-yl)pyridine from this compound. The direct coupling of ammonia can be challenging due to its tight binding to palladium complexes.[3] Therefore, this protocol utilizes an ammonia surrogate, which provides a reliable and efficient route to the desired primary amine. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in the amination of electron-rich heterocyclic substrates.[4]

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the pyridine substrate to form a Pd(II) complex. Following coordination of the ammonia surrogate, a base facilitates deprotonation to form a palladium-amido complex. The final step is reductive elimination, which yields the desired 5-amino-2-(pyrrolidin-1-yl)pyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]

Experimental Protocol

This protocol is a representative procedure for the amination of this compound using benzophenone imine as an ammonia surrogate, followed by acidic hydrolysis to yield the primary amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Benzophenone imine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

  • 2 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Equipment:

  • Oven-dried Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

Part 1: Buchwald-Hartwig Coupling

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe, followed by benzophenone imine (1.2 mmol).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.[2][7]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]

  • Cooling: Once the starting material is consumed, cool the reaction mixture to room temperature.

Part 2: Hydrolysis and Work-up

  • Quenching and Hydrolysis: Add ethyl acetate (10 mL) to the cooled reaction mixture. Add 2 M HCl (10 mL) and stir vigorously at room temperature for 1-2 hours to hydrolyze the imine intermediate.

  • Neutralization: Carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Part 3: Purification

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) is typically effective for isolating the pure 5-amino-2-(pyrrolidin-1-yl)pyridine.

Data Presentation

The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions and expected outcomes for the amination of bromopyridines, which can be used as a starting point for optimization.

ParameterCondition 1Condition 2Condition 3Notes
Palladium Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)RuPhos Precatalyst (4 mol%)Precatalysts can offer improved stability and activity.[8]
Ligand Xantphos (4 mol%)dppp (4 mol%)RuPhos (from precatalyst)The choice of ligand is crucial and substrate-dependent.[4][7]
Base NaOtBu (1.4 equiv.)Cs₂CO₃ (2.0 equiv.)LiHMDS (2.5 equiv.)Strong, non-nucleophilic bases are generally required.[4][7]
Amine Source Benzophenone ImineAqueous AmmoniaAmmonium SulfateAqueous ammonia may require specialized ligands like KPhos.[9][10]
Solvent Toluene1,4-DioxaneTHFAnhydrous, degassed solvents are essential for optimal results.
Temperature 110 °C100 °C80 °CHigher temperatures are often needed for less reactive substrates.
Typical Yield >80%70-90%>75%Yields are highly dependent on substrate and precise conditions.

Mandatory Visualizations

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination A 1. Reaction Setup - Add this compound,  Pd₂(dba)₃, Xantphos, and NaOtBu  to an oven-dried Schlenk flask. B 2. Inert Atmosphere - Evacuate and backfill flask  with Argon/Nitrogen (3x). A->B Establish Inert Conditions C 3. Reagent Addition - Add anhydrous Toluene. - Add Benzophenone Imine. B->C Under Positive Pressure D 4. Heating & Monitoring - Heat to 110 °C with stirring. - Monitor by TLC or LC-MS. C->D Start Reaction E 5. Work-up - Cool to RT, add EtOAc and 2M HCl. - Stir for 1-2h for hydrolysis. - Neutralize with NaHCO₃. D->E Upon Completion F 6. Extraction & Drying - Extract with EtOAc. - Wash with water and brine. - Dry over MgSO₄. E->F Phase Separation G 7. Purification - Concentrate under reduced pressure. - Purify by flash column chromatography. F->G Isolate Crude Product H Pure Product 5-amino-2-(pyrrolidin-1-yl)pyridine G->H Yields

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle cluster_cycle Pd0 L-Pd(0) PdII_complex L-Pd(II)(Ar)(Br) Pd0->PdII_complex Oxidative Addition ArBr Ar-Br (Substrate) ArBr->Pd0 Amine R₂NH (Amine) Amine->PdII_complex Base Base PdII_amido_cationic [L-Pd(II)(Ar)(HNR₂)]⁺ Br⁻ Base->PdII_amido_cationic Product Ar-NR₂ (Product) PdII_complex->PdII_amido_cationic + R₂NH (Ligand Exchange) PdII_amido L-Pd(II)(Ar)(NR₂) PdII_amido_cationic->PdII_amido + Base - H-Base⁺ Br⁻ (Deprotonation) PdII_amido->Pd0 Reductive Elimination PdII_amido->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Safety Precautions

  • Palladium Catalysts and Ligands: These reagents can be air- and moisture-sensitive and should be handled under an inert atmosphere. They may also be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium tert-butoxide: This is a strong, corrosive, and moisture-sensitive base. Handle with care in a fume hood and avoid contact with skin and eyes.

  • Solvents: Toluene is a flammable and toxic solvent. All operations should be performed in a well-ventilated fume hood.

  • Pressure: When using sealed tubes for reactions with volatile components, ensure the vessel is designed to withstand the expected pressure at the reaction temperature.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a pre-catalyst or ensure the Pd(0) source is active. Ensure a strictly inert atmosphere is maintained.
Suboptimal temperatureScreen a range of temperatures (e.g., 80-120 °C).
Inappropriate baseThe strength of the base is critical. Screen other bases like Cs₂CO₃ or K₃PO₄ if NaOtBu fails.
Formation of Side Products Hydrodehalogenation (Ar-H)This can compete with amination. Re-optimize the ligand-to-metal ratio and temperature.
DiarylationMore common with primary amines. Use a suitable excess of the amine or an ammonia surrogate designed to prevent this.
Difficult Purification Co-elution with ligandChoose a ligand with significantly different polarity from the product or use a purification method other than silica gel chromatography.

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures, particularly in the functionalization of heterocyclic scaffolds like pyridine. Pyridine derivatives are integral components of numerous pharmaceuticals, and the introduction of an alkynyl moiety via Sonogashira coupling provides a valuable handle for further molecular elaboration.[3]

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 5-Bromo-2-(pyrrolidin-1-yl)pyridine with various terminal alkynes. The conditions presented are based on optimized procedures for structurally analogous 2-aminobromopyridine substrates and serve as a robust starting point for this transformation.[1][3]

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium complex, such as palladium(II) trifluoroacetate (Pd(CF₃COO)₂), in the presence of a phosphine ligand like triphenylphosphine (PPh₃) and a copper(I) co-catalyst, commonly copper(I) iodide (CuI).[1][3] The reaction is carried out in the presence of an amine base, such as triethylamine (Et₃N), which also often serves as a solvent or co-solvent.[1][3]

The catalytic cycle involves two interconnected cycles for palladium and copper. The palladium cycle includes the oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and the copper(I) salt.[2]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with a range of terminal alkynes. These results are extrapolated from studies on structurally similar substrates and provide a strong predictive basis for the reaction of this compound.[1][3]

EntryAryl HalideTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100398[4]
22-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100392[4]
32-Amino-3-bromopyridine3,3-Dimethyl-1-butynePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100385[4]
42-Amino-3-bromopyridineEthynylcyclohexanePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100389[4]
52-Amino-5-methyl-3-bromopyridine4-MethylphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100387[4]
62-Amino-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100396[4]

Experimental Protocols

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (0.025 eq)

  • Triphenylphosphine (PPh₃) (0.05 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry 10 mL round-bottomed flask or Schlenk flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).[1][3]

  • Solvent Addition: Add 2.0 mL of anhydrous DMF to the flask and stir the mixture for 30 minutes at room temperature.[1][3]

  • Reagent Addition: To the stirred solution, add this compound (0.5 mmol, 1.0 eq), the terminal alkyne (0.6 mmol, 1.2 eq), and triethylamine (1 mL).[1][3]

  • Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][3]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a saturated aqueous solution of sodium chloride (10 mL) and extract with ethyl acetate (3 x 10 mL).[1][3]

  • Purification: Collect the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired 5-alkynyl-2-(pyrrolidin-1-yl)pyridine.[1][3]

Visualizations

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L₂-X OxAdd->PdII R-X Transmetal Transmetalation PdII->Transmetal PdII_alkyne R-Pd(II)L₂-C≡CR' Transmetal->PdII_alkyne Cu-C≡CR' RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 R-C≡CR' CuX Cu(I)X Deprotonation Deprotonation CuX->Deprotonation Cu_alkyne Cu(I)-C≡CR' Deprotonation->Cu_alkyne H-C≡CR' Base Cu_alkyne->Transmetal Transfers Acetylide to Palladium

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow Experimental Workflow Start Start Setup Reaction Setup: - Add Pd catalyst, CuI, and PPh₃ to flask - Purge with inert gas Start->Setup Solvent Add anhydrous DMF and stir Setup->Solvent Reagents Add this compound, terminal alkyne, and Et₃N Solvent->Reagents Reaction Heat to 100°C for 3h Monitor by TLC Reagents->Reaction Workup Work-up: - Cool to RT - Aqueous quench (NaCl soln.) - Extract with Ethyl Acetate Reaction->Workup Purification Purification: - Dry organic layer (MgSO₄) - Filter and concentrate - Column chromatography Workup->Purification Product Final Product: 5-Alkynyl-2-(pyrrolidin-1-yl)pyridine Purification->Product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-(pyrrolidin-1-yl)pyridine with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1] This reaction has become a cornerstone in modern organic synthesis, with wide-ranging applications in the production of pharmaceuticals, agrochemicals, and complex molecular architectures.[2] The functionalization of heterocyclic compounds, such as pyridine derivatives, is of particular interest in medicinal chemistry due to their prevalence in biologically active molecules. 5-Bromo-2-(pyrrolidin-1-yl)pyridine is a valuable building block, and its derivatization via the Heck reaction allows for the introduction of diverse vinyl groups at the 5-position, paving the way for the synthesis of novel compounds with potential therapeutic applications.

These application notes provide a comprehensive guide to performing the Heck reaction with this compound, including detailed experimental protocols, a summary of reaction parameters, and troubleshooting guidelines.

General Reaction Scheme

The general scheme for the Heck reaction of this compound with a generic alkene is depicted below:

Scheme 1: Heck Reaction of this compound

Where Py represents the pyridine ring and R represents a variety of functional groups.

Key Reaction Parameters and Optimization

The success and efficiency of the Heck reaction are highly dependent on the careful selection and optimization of several key parameters.[2]

  • Palladium Catalyst and Ligands: The choice of the palladium source and accompanying ligands is critical. Common precatalysts include palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species, and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] The use of phosphine ligands, such as triphenylphosphine (PPh₃) or bulkier, more electron-rich phosphines, can significantly impact the reaction's efficiency and selectivity.[3] For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands are often beneficial.[2]

  • Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle.[1] Common inorganic bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), while organic bases like triethylamine (NEt₃) are also frequently used.[1] The choice of base can influence the reaction rate and yield.

  • Solvent: The solvent plays a crucial role in dissolving the reactants and stabilizing the catalytic species.[2] High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dioxane are commonly employed.[2]

  • Temperature: Heck reactions are typically performed at elevated temperatures, generally ranging from 80 to 140 °C.[2] The optimal temperature will depend on the reactivity of the specific substrates and the thermal stability of the catalyst.

  • Alkene Coupling Partner: The nature of the alkene partner can influence the reaction conditions. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive and are common coupling partners in Heck reactions.[1]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the Heck reaction of this compound with various alkenes. These conditions are based on protocols for structurally similar substrates and serve as a starting point for optimization.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF1201875-85
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)NEt₃ (2)NMP1102480-90
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-Cs₂CO₃ (1.5)Dioxane1001670-80
4Methyl methacrylatePd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O (5:1)1002465-75

Experimental Protocols

General Protocol for the Heck Reaction

This protocol provides a general procedure for the Heck reaction of this compound with an alkene (e.g., styrene).

Materials:

  • This compound (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask, add this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.[2]

  • Add anhydrous DMF and styrene to the flask via syringe.[2]

  • Heat the reaction mixture to 120 °C with vigorous stirring.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[1][4]

Heck_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr AlkeneComplex Ar-Pd(II)L₂(Br)(Alkene) ArPdBr->AlkeneComplex MigratoryInsertion R-CH(Ar)-CH₂-Pd(II)L₂(Br) AlkeneComplex->MigratoryInsertion Migratory Insertion ProductComplex [Product-Pd(0)L₂(HBr)] MigratoryInsertion->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination (+ Base) Product Product (Ar-Alkene) ProductComplex->Product BaseHBr Base-HBr ProductComplex->BaseHBr ArBr Ar-Br ArBr->Pd0 Oxidative Addition Alkene Alkene Alkene->ArPdBr Alkene Coordination Base Base Base->ProductComplex

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

The following diagram outlines the general workflow for setting up and working up a Heck reaction.

Heck_Workflow start Start setup Reaction Setup: - Add reactants, catalyst, ligand, base to a dry flask. start->setup inert Create Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x). setup->inert addition Add Solvents and Alkene: - Add anhydrous solvent and alkene via syringe. inert->addition reaction Heating and Stirring: - Heat to the desired temperature with vigorous stirring. addition->reaction monitoring Reaction Monitoring: - Monitor progress by TLC or GC-MS. reaction->monitoring workup Workup: - Cool, dilute with water, and extract with organic solvent. monitoring->workup Reaction Complete purification Purification: - Dry, concentrate, and purify by column chromatography. workup->purification end End Product purification->end

Caption: General experimental workflow for the Heck reaction.

Logical Relationships of Key Parameters

This diagram illustrates how different reaction parameters influence the outcome of the Heck reaction.

Heck_Parameters outcome Reaction Outcome (Yield, Selectivity, Rate) catalyst Palladium Catalyst & Ligand catalyst->outcome Controls catalytic activity and selectivity base Base base->outcome Neutralizes HBr, affects rate solvent Solvent solvent->outcome Affects solubility and catalyst stability temperature Temperature temperature->outcome Influences reaction rate and side reactions

Caption: Influence of key parameters on the Heck reaction outcome.

References

Application Notes and Protocols: 5-Bromo-2-(pyrrolidin-1-yl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(pyrrolidin-1-yl)pyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including the bromine atom which allows for further functionalization via cross-coupling reactions, and the pyrrolidine moiety, which can influence solubility and receptor interactions, make it a valuable scaffold for the design and synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the development of targeted therapies, with a focus on its role as a precursor to potent 5-HT6 receptor antagonists for neurological disorders and as a scaffold for potential anti-cancer agents.

Chemical Properties

PropertyValueReference
Molecular Formula C₉H₁₁BrN₂
Molecular Weight 227.10 g/mol
Appearance Solid
CAS Number 210963-93-2[1]

Applications in Medicinal Chemistry

Serotonin 5-HT6 Receptor Antagonists for Neurological Disorders

The this compound scaffold is a key component in the development of selective antagonists for the serotonin 6 (5-HT6) receptor. The 5-HT6 receptor, primarily expressed in the central nervous system, is a G-protein coupled receptor (GPCR) that modulates cholinergic and glutamatergic neurotransmission. Antagonism of this receptor has been shown to improve cognitive function in preclinical models, making it a promising target for the treatment of cognitive deficits associated with Alzheimer's disease and other neurological disorders.

Derivatives of this compound have been shown to exhibit high affinity and selectivity for the 5-HT6 receptor. The bromine atom serves as a convenient handle for introducing various aryl or heteroaryl groups through Suzuki-Miyaura cross-coupling reactions, allowing for the exploration of the structure-activity relationship (SAR) and optimization of pharmacological properties.

Quantitative Data for 5-HT6 Receptor Antagonists

Compound IDTargetAssay TypepKiIC₅₀ (nM)Kₑ (nM)Reference
Analog A 5-HT6Radioligand Binding8.5--[2]
Analog B 5-HT6Radioligand Binding-15-[3]
Analog C 5-HT6Functional Assay--1.2[2]
Potential Anti-Cancer Agents

The pyridine and pyrrolidine moieties are present in numerous anti-cancer agents. While direct anti-proliferative data for this compound is limited, its derivatives, particularly those incorporating additional heterocyclic systems, have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds can vary, but often involves the inhibition of key kinases or interference with cellular signaling pathways crucial for cancer cell growth and survival.

Quantitative Data for Anti-Proliferative Activity of Pyridine Derivatives

Compound IDCell LineAssay TypeIC₅₀ (µM)Reference
Pyridine Derivative 1 HepG-2 (Liver Cancer)MTT Assay8.42[4]
Pyridine Derivative 2 Caco-2 (Colon Cancer)MTT Assay7.83[4]
Pyridine Derivative 3 MCF-7 (Breast Cancer)SRB Assay43.4[5]
Pyridine Derivative 4 MDA-MB-231 (Breast Cancer)SRB Assay35.1[5]

Signaling Pathways and Experimental Workflows

5-HT6 Receptor Signaling Pathway

Antagonism of the 5-HT6 receptor by derivatives of this compound can modulate downstream signaling cascades. The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through a Gs alpha subunit. This leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and activate transcription factors such as the cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK), which are involved in synaptic plasticity and memory formation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT6R 5-HT6 Receptor Gs Gs 5HT6R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates/ Activates ERK ERK PKA->ERK Activates Gene_Tx Gene Transcription (Synaptic Plasticity, Memory) CREB->Gene_Tx ERK->Gene_Tx Antagonist This compound Derivative (Antagonist) Antagonist->5HT6R Inhibits

5-HT6 Receptor Signaling Pathway Modulation
Experimental Workflow: Synthesis and Evaluation

The general workflow for utilizing this compound in drug discovery involves a multi-step process from synthesis to biological evaluation.

G Start Starting Material: 2,5-Dibromopyridine Step1 Nucleophilic Aromatic Substitution with Pyrrolidine Start->Step1 Intermediate This compound Step1->Intermediate Step2 Suzuki-Miyaura Cross-Coupling with Aryl/Heteroaryl Boronic Acid Intermediate->Step2 Derivative Target Derivative Library Step2->Derivative Screening In vitro Biological Screening (e.g., Receptor Binding, Kinase Assays, Cell Proliferation) Derivative->Screening Hit Hit Compound(s) Identified Screening->Hit Optimization Lead Optimization (SAR) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Bromo-2-(pyrrolidin-1-yl)pyridine as a versatile building block in the synthesis of potent and selective kinase inhibitors. The protocols detailed herein focus on palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry, to generate diverse libraries of kinase inhibitor candidates.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of numerous FDA-approved kinase inhibitors. Its ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding site makes it an ideal pharmacophore. The 2-(pyrrolidin-1-yl)pyridine moiety, in particular, can enhance solubility and cell permeability while providing a vector for further structural elaboration. The bromine atom at the 5-position of this compound serves as a crucial handle for introducing a wide array of aryl and heteroaryl substituents via cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

Kinase inhibitors developed from substituted pyridine scaffolds have shown activity against a range of critical cancer and inflammation-related targets, including Janus kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), and spleen tyrosine kinase (Syk), among others. Dysregulation of these kinases is implicated in numerous diseases, making them high-value targets for therapeutic intervention.

Data Presentation: Representative Kinase Inhibitor Activity

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted bromopyridine scaffolds, demonstrating the potential of this chemical space. While not all are derived directly from this compound, they showcase the potency achievable with this class of compounds.

Compound IDTarget KinaseIC50 (nM)Reference Compound Class
Crizotinib ALK272-Aminopyridine derivative[1]
Compound 12l JAK232-Aminopyridine derivative[1]
Compound 16m-(R) JAK232-Aminopyridine derivative[2]
Compound 21b JAK292-Aminopyridine derivative[1]
Compound 2 Met Kinase1.8Pyrrolopyridine-pyridone[3][4]
Compound 26 VRK1150Aminopyridine[5]
Compound 15y TBK10.21H-pyrazolo[3,4-b]pyridine

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to illustrate the biological context and synthetic strategies.

G cluster_0 ALK Signaling Pathway ALK ALK Fusion Protein (Constitutively Active) RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor ALK Inhibitor (e.g., Crizotinib) Inhibitor->ALK

ALK Signaling Pathway and Inhibition.

G cluster_1 General Synthetic Workflow Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling ArylBoronic Aryl/Heteroaryl Boronic Acid ArylBoronic->Coupling Intermediate 5-Aryl-2-(pyrrolidin-1-yl)pyridine (Kinase Inhibitor Scaffold) Coupling->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization Screening Biological Screening (Kinase Assays) Characterization->Screening

Generalized Experimental Workflow.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound as a key starting material. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic strategy.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 5-position of the pyridine ring.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol% with a suitable ligand like XPhos, 10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME, often with water in a 4:1 to 5:1 ratio)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-aryl-2-(pyrrolidin-1-yl)pyridine derivative.

Protocol 2: Product Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to assess the purity of the compound and confirm its molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized molecule.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay format (e.g., ADP-Glo™).

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader capable of measuring luminescence

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO and then further dilute in the kinase assay buffer.

  • In a 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the kinase-specific substrate.

  • Add the kinase enzyme to each well, except for the negative control wells.

  • Initiate the kinase reaction by adding a solution of ATP at a concentration near the Kₘ for the specific kinase.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a microplate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors. The ability to readily perform Suzuki-Miyaura cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents targeting a range of kinases involved in disease.

References

Application Notes and Protocols for 5-Bromo-2-(pyrrolidin-1-yl)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(pyrrolidin-1-yl)pyridine is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The presence of a bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents. The 2-pyrrolidinyl group can contribute to favorable pharmacokinetic properties and engage in crucial interactions with biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel therapeutics, with a focus on its application in the development of 5-HT6 receptor antagonists and protein kinase inhibitors.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₁BrN₂
Molecular Weight 227.10 g/mol
Appearance Solid
CAS Number 210963-93-2

Applications in Drug Discovery

The unique structural features of this compound make it an attractive starting material for the synthesis of compounds targeting various receptors and enzymes.

Serotonin 5-HT6 Receptor Antagonists

The serotonin 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key target for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Antagonists of the 5-HT6 receptor have shown pro-cognitive effects in preclinical studies. The 2-(pyrrolidin-1-yl)pyridine moiety is a common scaffold in the design of potent and selective 5-HT6 receptor antagonists.

A notable example is the potent and selective 5-HT6 receptor antagonist, 4-(2-bromo-6-(pyrrolidin-1-yl)pyridin-4-ylsulfonyl)phenylamine , which exhibits a pKi of 9.[1] This highlights the potential of the this compound core in developing CNS-active agents.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Serotonin Serotonin (5-HT) HTR6 5-HT6 Receptor Serotonin->HTR6 Binds G_alpha_s Gαs HTR6->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene_Transcription Gene Transcription (Cognitive Function) CREB->Gene_Transcription Promotes Antagonist 5-HT6 Antagonist (e.g., derived from this compound) Antagonist->HTR6 Blocks

5-HT6 Receptor Signaling Pathway
Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in various diseases, particularly cancer. The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The this compound core can be elaborated through cross-coupling reactions to generate libraries of potential kinase inhibitors. For instance, derivatives of 2-aminopyridine have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.

Key Synthetic Transformations

The bromine atom at the 5-position of this compound serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

G A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid or Ester) A->B C Buchwald-Hartwig Amination (Amine) A->C D 5-Aryl-2-(pyrrolidin-1-yl)pyridine Derivatives B->D E 5-Amino-2-(pyrrolidin-1-yl)pyridine Derivatives C->E F Biological Screening (e.g., Kinase Assays, Receptor Binding) D->F E->F G Lead Compound Identification F->G

Derivatization Workflow

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the 5-position.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DME/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid or ester (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol, 5 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-(pyrrolidin-1-yl)pyridine derivative.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce a variety of amino groups at the 5-position.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-2-(pyrrolidin-1-yl)pyridine derivative.

Quantitative Data and Structure-Activity Relationships (SAR)

The following table summarizes the biological activity of representative compounds synthesized from 2-(pyrrolidin-1-yl)pyridine derivatives, illustrating the potential for this scaffold in drug discovery.

Compound IDTargetR-Group at 5-positionActivity (IC₅₀/Kᵢ)
1 5-HT6 Receptor-SO₂-Ph-NH₂ (from a related 2-bromo-6-pyrrolidinylpyridine)Kᵢ = 1 nM (pKi = 9)[1]
2 Choline Kinase-pyridinium derivativeIC₅₀ in low µM range
3 EGFR/CDK2Spirooxindole derivativeIC₅₀ in low µM range

Note: Data for compounds 2 and 3 are for structurally related pyrrolidine-containing compounds to illustrate the broader applicability of the scaffold.

Structure-Activity Relationship Insights:

  • For 5-HT6 Receptor Antagonists: The nature of the substituent at the 5-position is critical for high affinity. Arylsulfonyl groups have proven to be effective. The pyrrolidine ring is thought to occupy a specific pocket in the receptor binding site.

  • For Kinase Inhibitors: The substituent at the 5-position can be varied to target the ATP-binding site of different kinases. The 2-pyrrolidinyl group often contributes to improved solubility and cell permeability.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel drug candidates. Its utility in constructing potent 5-HT6 receptor antagonists and kinase inhibitors demonstrates its broad applicability in modern drug discovery. The synthetic accessibility and the potential for diversification through established cross-coupling methodologies make it an essential tool for medicinal chemists. The provided protocols and application notes serve as a guide for researchers to explore the full potential of this promising scaffold in their drug discovery endeavors.

References

Application Notes and Protocols for the Derivatization of 5-Bromo-2-(pyrrolidin-1-yl)pyridine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-Bromo-2-(pyrrolidin-1-yl)pyridine scaffold is a valuable starting point for the discovery of novel therapeutic agents. The presence of a bromine atom at the 5-position of the pyridine ring offers a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse substituents. This allows for a thorough exploration of the chemical space around the core structure, a fundamental practice in Structure-Activity Relationship (SAR) studies. The pyrrolidine moiety at the 2-position often contributes to favorable pharmacokinetic properties and can be crucial for binding to biological targets.

Derivatives of the 2-(pyrrolidin-1-yl)pyridine core have shown a wide range of biological activities, including kinase inhibition, modulation of G-protein coupled receptors (GPCRs), and activity in the central nervous system.[1][2] This highlights the potential of this scaffold in developing drugs for oncology, inflammation, and neurological disorders.

These application notes provide detailed protocols for the derivatization of this compound using common and robust cross-coupling methodologies, and they outline a general workflow for subsequent SAR-driven lead optimization.

Logical Workflow for SAR Studies

The following diagram illustrates a typical workflow for an SAR study, starting from the initial hit compound, this compound, through to the identification of a lead candidate.

SAR_Workflow A Starting Material This compound B Derivatization Reactions (Suzuki, Buchwald-Hartwig, Sonogashira) A->B C Library of Analogs B->C D Biological Screening (e.g., Kinase Assays) C->D E Data Analysis & SAR D->E E->B Iterative Design F Lead Candidate(s) E->F G Further Optimization (ADME/Tox) F->G

A general workflow for Structure-Activity Relationship (SAR) studies.

Data Presentation: Representative SAR Data

While specific SAR data for derivatives of this compound is not extensively published, the following table presents a compilation of data from related pyridine and pyrrolidine derivatives to illustrate how SAR data can be structured. This data is intended to be representative of the types of biological activities and potencies that could be expected from a library of analogs derived from the core scaffold.

Compound IDR Group at 5-PositionTargetAssay TypeIC50 (nM)
1 (Starting Material) -Br---
2a PhenylMet KinaseEnzymatic1.8
2b 4-FluorophenylMet KinaseEnzymatic2.2
3a -NH-(4-pyridyl)HPK1Enzymatic15
3b -NH-(2-pyrimidyl)HPK1Cellular50
4a 4-EthynylphenylmGluR5Binding25
5a 4-PiperidinylCXCR4Binding79
6a 4-MorpholinylAChEEnzymatic153

Note: The data in this table is illustrative and compiled from analogs of the core scaffold to demonstrate data presentation for SAR studies.[3][4][5][6][7]

Experimental Protocols: Derivatization Reactions

The following are detailed, generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Principle: This protocol describes the palladium-catalyzed cross-coupling of this compound with a variety of aryl or heteroaryl boronic acids or esters to form biaryl structures.[8]

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid or ester (1.1–1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃; 2.0–3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Stir the reaction mixture at 80-100 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Principle: This protocol enables the formation of a C-N bond by coupling this compound with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand.[10][11]

Materials:

  • This compound

  • Amine (primary or secondary; 1.1–1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, or a G3 precatalyst; 1-4 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos; 2-8 mol%)

  • Base (e.g., NaOtBu, K₃PO₄; 1.5–2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and seal the tube.

  • Evacuate and backfill with inert gas three times.

  • Add the anhydrous solvent, followed by the amine coupling partner via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[11]

Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation

Principle: This reaction forms a C-C bond between this compound and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Materials:

  • This compound

  • Terminal alkyne (1.1–1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂; 1-5 mol%)

  • Copper(I) salt (e.g., CuI; 2-10 mol%)

  • Base (an amine, e.g., triethylamine or diisopropylamine, often used as solvent)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with an aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Signaling Pathway Visualization

The derivatization of the this compound scaffold can lead to potent kinase inhibitors. Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling and a promising target for cancer immunotherapy.[4] The diagram below illustrates the simplified HPK1 signaling pathway in T-cells and the mechanism of action for a potential inhibitor derived from this scaffold.

HPK1_Signaling cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR Engagement (Antigen Recognition) SLP76 SLP-76 TCR->SLP76 activates HPK1 HPK1 TCR->HPK1 recruits & activates PLCg1 PLCγ1 Activation SLP76->PLCg1 activates Degradation SLP-76 Degradation SLP76->Degradation leads to ERK ERK Activation PLCg1->ERK leads to T_Cell_Activation T-Cell Proliferation & Effector Function ERK->T_Cell_Activation HPK1_Active Active HPK1 HPK1->HPK1_Active HPK1_Active->SLP76 phosphorylates (S376) Degradation->PLCg1 INHIBITS Inhibitor HPK1 Inhibitor (e.g., Pyridine Derivative) Inhibitor->HPK1_Active BLOCKS

Simplified HPK1 signaling pathway in T-cells and inhibitor action.

In this pathway, upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76.[9] This phosphorylation marks SLP-76 for degradation, which dampens the T-cell response.[6] An inhibitor targeting HPK1 would block this phosphorylation, stabilizing the TCR signaling complex and leading to enhanced T-cell activation, a desirable outcome in cancer immunotherapy.[3]

Conclusion

The this compound scaffold represents a promising starting point for medicinal chemistry campaigns. Its facile derivatization through robust and versatile cross-coupling reactions allows for the generation of large and diverse chemical libraries. The systematic exploration of these derivatives through carefully designed SAR studies can lead to the identification of potent and selective modulators of various biological targets, ultimately paving the way for the development of novel therapeutics. The protocols and workflows provided herein serve as a comprehensive guide for researchers embarking on such drug discovery efforts.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine, a key intermediate in the development of novel therapeutics. The methodologies described are designed for scalability and robustness, catering to the needs of process chemistry and drug development professionals.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry. The pyridine ring is a common feature in many biologically active compounds, and the bromo-substituent provides a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The pyrrolidine moiety can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. This class of compounds has been explored for its potential in treating a range of conditions, including neurological disorders and cancer. The efficient and scalable synthesis of this key building block is therefore of significant interest.

The primary synthetic route detailed here is the nucleophilic aromatic substitution (SNAr) of 2,5-dibromopyridine with pyrrolidine. This method is advantageous for large-scale production due to the availability of starting materials and the generally high yields and regioselectivity of the reaction. The bromine atom at the 2-position of the pyridine ring is more activated towards nucleophilic attack than the bromine at the 5-position, leading to the desired product.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step sequence starting from the readily available 2-aminopyridine. The first step involves the synthesis of the key intermediate, 2,5-dibromopyridine, followed by the nucleophilic aromatic substitution with pyrrolidine to yield the final product.

cluster_0 Step 1: Synthesis of 2,5-Dibromopyridine cluster_1 Step 2: Synthesis of this compound cluster_2 Applications A 2-Aminopyridine B Bromination & Diazotization (Sandmeyer Reaction) A->B C 2,5-Dibromopyridine B->C D 2,5-Dibromopyridine E Nucleophilic Aromatic Substitution with Pyrrolidine D->E F This compound E->F G This compound H Further Functionalization (e.g., Suzuki, Heck Coupling) G->H I Active Pharmaceutical Ingredient (API) Synthesis H->I

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the large-scale synthesis of this compound, based on established procedures for analogous reactions.

ParameterStep 1: Synthesis of 2,5-DibromopyridineStep 2: Synthesis of this compound
Starting Material 2-Aminopyridine2,5-Dibromopyridine
Key Reagents Bromine, Sodium Nitrite, HBrPyrrolidine, K₂CO₃
Solvent Water, Diethyl EtherDimethyl Sulfoxide (DMSO)
Reaction Temperature 0 - 10 °C100 - 120 °C
Reaction Time 4 - 6 hours12 - 18 hours
Typical Scale 1 - 10 kg1 - 10 kg
Expected Yield 80 - 90%[1]85 - 95%
Product Purity (Post-Workup) >95%>97%
Purification Method Extraction and DistillationCrystallization

Experimental Protocols

Step 1: Large-Scale Synthesis of 2,5-Dibromopyridine

This protocol is adapted from a scalable process for the preparation of 2,5-dibromopyridine from 2-aminopyridine.[1]

Materials:

  • 2-Aminopyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Large-scale reaction vessel with overhead stirring, cooling capabilities, and a dropping funnel.

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a cooling bath, add 48% hydrobromic acid. Cool the acid to 0-5 °C.

  • Addition of 2-Aminopyridine: Slowly add 2-aminopyridine to the cold hydrobromic acid while maintaining the temperature below 10 °C.

  • Bromination: To the resulting slurry, add bromine dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture for 1-2 hours at this temperature.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 5 °C. A vigorous evolution of nitrogen gas will be observed. Stir for an additional hour after the addition is complete.

  • Work-up: Slowly and carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide, keeping the temperature below 20 °C.

  • Extraction: Transfer the mixture to a separation funnel and extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2,5-dibromopyridine.

  • Purification: The crude product can be purified by vacuum distillation to obtain 2,5-dibromopyridine as a white to off-white solid.

Step 2: Large-Scale Synthesis of this compound

This protocol describes the nucleophilic aromatic substitution of 2,5-dibromopyridine with pyrrolidine.

Materials:

  • 2,5-Dibromopyridine

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Large-scale reaction vessel with overhead stirring and heating capabilities.

Procedure:

  • Reaction Setup: To a large reaction vessel, add 2,5-dibromopyridine, dimethyl sulfoxide (DMSO), and potassium carbonate.

  • Addition of Pyrrolidine: Add pyrrolidine to the mixture.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and slowly add water to precipitate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield a crystalline solid.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom serves as a key functional group for introducing diversity into the molecular structure through various cross-coupling reactions.

cluster_reactions Cross-Coupling Reactions cluster_products Diverse Chemical Scaffolds A This compound (Building Block) B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Heck Coupling (Alkenes) A->C D Sonogashira Coupling (Alkynes) A->D E Buchwald-Hartwig Amination (Amines) A->E F Bi-aryl & Hetero-bi-aryl Compounds B->F G Styrenyl Pyridines C->G H Alkynyl Pyridines D->H I Di-amino Pyridine Derivatives E->I J Lead Optimization in Drug Discovery Programs F->J G->J H->J I->J

Caption: Utility in Medicinal Chemistry.

This strategic functionalization allows for the exploration of a wide chemical space and the fine-tuning of pharmacological properties, which is a critical aspect of lead optimization in drug discovery programs. The pyridine and pyrrolidine moieties often contribute to favorable interactions with biological targets, while the newly introduced groups can modulate potency, selectivity, and pharmacokinetic profiles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling yield of 5-Bromo-2-(pyrrolidin-1-yl)pyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling reaction with this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the common causes and how can I address them?

A: Low or no yield is a frequent challenge in Suzuki couplings with nitrogen-containing heterocycles like this compound. The primary reasons often involve the catalyst system and reaction conditions.

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen and the pyrrolidine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center and promote the desired catalytic cycle.[2] Using advanced pre-catalysts, like Buchwald G3 pre-catalysts, can also provide a more active and stable catalytic species.

  • Inactive Catalyst System: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst (e.g., Pd(OAc)₂), or it may be degrading.

    • Solution: Ensure high-quality palladium sources. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust precatalyst system.[1] The choice of ligand is critical for stabilizing the Pd(0) species.[1]

  • Suboptimal Base: The strength and solubility of the base are crucial for activating the boronic acid to form the more nucleophilic boronate species.[2]

    • Solution: A screening of bases is often recommended. For challenging couplings involving pyridines, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1][2]

  • Poor Solubility: The starting materials, particularly the inorganic base, may not be sufficiently soluble in the chosen solvent system, leading to a sluggish or incomplete reaction.[1]

    • Solution: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used to dissolve both organic and inorganic reagents.[1] Ensure vigorous stirring to maximize the interaction between phases.

  • Inadequate Temperature: The reaction temperature may be too low to overcome the activation energy for the oxidative addition step.

    • Solution: Suzuki couplings with bromopyridines are typically run at elevated temperatures, generally in the range of 80-110 °C.[1][2]

Issue 2: Significant Byproduct Formation

Q: I am observing significant byproduct formation in my reaction mixture. How can I identify and minimize these side reactions?

A: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common byproducts are a result of protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is particularly an issue with heteroaryl boronic acids and is often promoted by aqueous basic conditions.[1]

    • Solution:

      • Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than their corresponding boronic acids.

      • Anhydrous Conditions: If feasible for your specific substrates, conducting the reaction under anhydrous conditions can minimize protodeboronation.

      • Milder Base: In some cases, a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) might reduce the rate of this side reaction.[1]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct (R-R) is a common issue.

    • Solution: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate homocoupling.[1] Rigorous degassing of all solvents and the reaction mixture is crucial. Maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction is essential.[1]

  • Dehalogenation: The starting this compound is reduced to 2-(pyrrolidin-1-yl)pyridine.

    • Solution: This can occur in the presence of certain phosphine ligands and bases, particularly at higher temperatures.[1] Consider screening different ligands or using a milder base. Optimizing the reaction time and temperature to the minimum required for product formation can also help.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?

A1: While the optimal system can be substrate-dependent, a good starting point for challenging heteroaryl couplings is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for couplings involving electron-rich and sterically hindered substrates, and can mitigate catalyst inhibition by the pyridine nitrogen.[2]

Q2: Which base should I choose for this reaction?

A2: The choice of base is critical. For many Suzuki couplings of bromopyridines, potassium phosphate (K₃PO₄) is a reliable choice due to its sufficient basicity and low nucleophilicity.[1] Other commonly used bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). A screening of bases may be necessary to find the optimal conditions for your specific boronic acid partner.

Q3: How important is it to degas my reaction?

A3: It is critically important. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation and an increase in side reactions like the homocoupling of the boronic acid.[1] It is essential to thoroughly degas all solvents and the reaction mixture before heating. This can be done by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[1]

Q4: Should I use a boronic acid or a boronic ester?

A4: If you are experiencing significant protodeboronation of your boronic acid, switching to a more stable boronic ester, such as a pinacol ester (Bpin) or a trifluoroborate salt, is highly recommended. These are generally more resistant to premature hydrolysis under the reaction conditions.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Readily available and effective precatalysts.
Ligand SPhos or XPhos (2-8 mol%)Bulky, electron-rich ligands that prevent catalyst inhibition and promote reductive elimination.[2]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base often effective for challenging couplings.[1]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1)A mixed solvent system to dissolve both organic and inorganic components.[3]
Temperature 80 - 110 °CElevated temperatures are often required for efficient reaction.[1][2]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and side reactions.[1]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution(s)
Low/No Yield Catalyst InhibitionUse bulky, electron-rich ligands (e.g., SPhos, XPhos).[2]
Inactive Catalyst SystemUse a high-quality Pd source or a pre-catalyst.
Suboptimal BaseScreen bases; start with K₃PO₄ or Cs₂CO₃.[1]
Protodeboronation Hydrolysis of Boronic AcidUse a boronic ester (pinacol or MIDA); run under anhydrous conditions; use a milder base.
Homocoupling Presence of OxygenThoroughly degas all reagents and solvents; maintain an inert atmosphere.[1]
Dehalogenation High Temperature/Certain LigandsLower reaction temperature; screen different ligands; use a milder base.[1]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and should be optimized for each specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid (or ester), the base, the palladium precatalyst, and the ligand.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three to four times.

  • Solvent Addition: Add the degassed solvent(s) via syringe under a positive pressure of inert gas.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R Boronate R'-B(OR)3^- Boronate->Transmetal Base Base (e.g., K3PO4) BoronicAcid R'-B(OH)2 Base->BoronicAcid BoronicAcid->Boronate + Base RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling Start Low or No Yield CheckCatalyst Is the Catalyst System Optimized? Start->CheckCatalyst CheckConditions Are Reaction Conditions Optimal? CheckCatalyst->CheckConditions Yes OptimizeCatalyst Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Increase Catalyst Loading Use a Pre-catalyst CheckCatalyst->OptimizeCatalyst No CheckSideReactions Are Side Reactions Prevalent? CheckConditions->CheckSideReactions Yes OptimizeConditions Screen Bases (start with K3PO4) Increase Temperature (80-110 °C) Ensure Proper Solvent System (e.g., Dioxane/H2O) CheckConditions->OptimizeConditions No MinimizeSideReactions Thoroughly Degas Reagents Use Boronic Ester for Protodeboronation Optimize Reaction Time/Temp CheckSideReactions->MinimizeSideReactions Yes Success Improved Yield CheckSideReactions->Success No OptimizeCatalyst->CheckConditions OptimizeConditions->CheckSideReactions MinimizeSideReactions->Success

Caption: A workflow diagram for troubleshooting low yields.

References

Technical Support Center: 5-Bromo-2-(pyrrolidin-1-yl)pyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during palladium-catalyzed cross-coupling reactions of 5-Bromo-2-(pyrrolidin-1-yl)pyridine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my coupling reaction with this compound?

A1: Low conversion with this compound is a common challenge that can arise from several factors. The inherent properties of the substrate, namely the electron-donating pyrrolidinyl group and the coordinating pyridine nitrogen, can complicate the catalytic cycle. Key areas to investigate include:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle. This is a prevalent issue with 2-substituted pyridine substrates.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical. For electron-rich heteroaryl halides like this, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.

  • Poor Reagent Quality: Impure starting materials, improperly dried solvents, or a non-inert atmosphere can lead to catalyst deactivation and other side reactions. Boronic acids, in particular, can be prone to degradation.

Q2: What are the most common side reactions I should expect?

A2: The most common side reactions depend on the specific coupling reaction being performed:

  • Suzuki Coupling:

    • Homocoupling of the boronic acid to form a biaryl byproduct is a frequent issue, often exacerbated by the presence of oxygen or the use of a Pd(II) precatalyst.

    • Dehalogenation of this compound to yield 2-(pyrrolidin-1-yl)pyridine can occur, particularly if there are sources of hydride in the reaction.

  • Buchwald-Hartwig Amination:

    • Dehalogenation of the starting material is a significant competing reaction.

    • Hydrodehalogenation can also be a problem.

  • Sonogashira Coupling:

    • Glaser Coupling (homocoupling of the terminal alkyne) is a major side reaction, especially when a copper co-catalyst is used in the presence of oxygen.[1]

    • Dehalogenation of the starting material can also be observed.

Q3: How can I minimize catalyst inhibition by the pyridine nitrogen?

A3: To mitigate catalyst inhibition, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.

  • Use of Precatalysts: Utilizing well-defined palladium precatalysts can lead to the more efficient formation of the active catalytic species.

  • Reaction Temperature: While higher temperatures can sometimes overcome catalyst inhibition, they can also lead to catalyst decomposition. Careful optimization of the reaction temperature is crucial.

Troubleshooting Guides

Suzuki Coupling: Low Yield and Homocoupling

If you are experiencing low yields and/or significant formation of the boronic acid homocoupling product in your Suzuki-Miyaura coupling of this compound, consult the following troubleshooting guide.

Troubleshooting Workflow for Suzuki Coupling

start Low Yield/ High Homocoupling check_atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents) start->check_atmosphere Initial Check check_reagents Verify Reagent Purity (Boronic Acid, Base) check_atmosphere->check_reagents optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) check_reagents->optimize_catalyst optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) optimize_catalyst->optimize_base optimize_temp Adjust Reaction Temperature optimize_base->optimize_temp product_formation Improved Yield/ Reduced Homocoupling optimize_temp->product_formation Successful Optimization

Caption: Troubleshooting workflow for Suzuki coupling.

Problem Potential Cause Suggested Solution
Low Yield of Desired Product Catalyst inhibition by pyridine nitrogen.Use bulky, electron-rich phosphine ligands like SPhos or XPhos. Consider using a pre-formed Pd(0) catalyst.
Poor solubility of reagents.Screen different solvent systems (e.g., dioxane/water, toluene/water).
Ineffective base.Try different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be solvent-dependent.[2][3]
High Levels of Boronic Acid Homocoupling Presence of oxygen.Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4]
Use of a Pd(II) precatalyst.Consider using a Pd(0) source like Pd(PPh₃)₄ to avoid an initial excess of Pd(II).[4]
Slow reductive elimination.Employ bulky, electron-rich ligands that can accelerate the reductive elimination step.[4]
Significant Dehalogenation Presence of a hydride source.Use high-purity, anhydrous solvents. Avoid using certain alcohols as co-solvents.

Quantitative Data: Suzuki Coupling of a 5-Bromo-2-aminopyridine Analog

The following table presents yields for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine, a close structural analog of this compound, with various arylboronic acids. These results provide an indication of expected yields under optimized conditions.[5]

Arylboronic AcidProductYield (%)
Phenylboronic acid2-methyl-5-phenylpyridin-3-amine85
4-Methylphenylboronic acid2-methyl-5-(p-tolyl)pyridin-3-amine82
4-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine78
3,5-Difluorophenylboronic acid5-(3,5-difluorophenyl)-2-methylpyridin-3-amine75

Reaction Conditions: 5-bromo-2-methylpyridin-3-amine (1.0 equiv), arylboronic acid (1.18 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.3 mmol), 1,4-dioxane/H₂O (4:1), 85-95 °C, 15 h.[5]

Buchwald-Hartwig Amination: Low Yield and Dehalogenation

The Buchwald-Hartwig amination of 2-halopyridines can be challenging due to catalyst poisoning. If you are experiencing low yields or significant dehalogenation, consider the following.

Troubleshooting Workflow for Buchwald-Hartwig Amination

start Low Yield/ Dehalogenation check_ligand Screen Bulky Electron-Rich Ligands (e.g., Xantphos, dppf) start->check_ligand Initial Check check_base Optimize Base (e.g., NaOtBu, K3PO4) check_ligand->check_base check_temp Adjust Reaction Temperature check_base->check_temp check_amine Verify Amine Purity and Stoichiometry check_temp->check_amine product_formation Improved Yield/ Reduced Side Products check_amine->product_formation Successful Optimization

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Problem Potential Cause Suggested Solution
Low Yield of Aminated Product Catalyst poisoning by the pyridine nitrogen.Use bulky, electron-rich ligands such as Xantphos, BINAP, or dppf to shield the palladium center.[2]
Inappropriate base.Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often effective. The choice may depend on the specific amine coupling partner.
Catalyst decomposition.If palladium black is observed, the catalyst is decomposing. Try a lower reaction temperature or a more stable precatalyst.
Significant Dehalogenation Unproductive β-hydride elimination pathway.This can sometimes be suppressed by the choice of ligand. Bidentate ligands are often believed to help prevent this side reaction.[2]
Presence of a hydride source.Ensure solvents are anhydrous and of high purity.

Representative Yields for Buchwald-Hartwig Amination of 2-Bromopyridines

While specific quantitative data for this compound is scarce, studies on the amination of 2-bromopyridines with various amines using a Pd(OAc)₂/dppp catalyst system have shown yields ranging from 55% to 98%, with secondary amines generally providing higher yields.[6]

Sonogashira Coupling: Low Yield and Glaser Coupling

The Sonogashira coupling of this compound can be complicated by the homocoupling of the alkyne (Glaser coupling), especially when using a copper co-catalyst.

Troubleshooting Workflow for Sonogashira Coupling

start Low Yield/ High Glaser Product check_atmosphere Ensure Rigorous Inert Atmosphere start->check_atmosphere Initial Check cu_free Consider Copper-Free Conditions check_atmosphere->cu_free optimize_catalyst Optimize Pd Catalyst and Ligand cu_free->optimize_catalyst optimize_base Screen Amine Bases (e.g., Et3N, DIPEA) optimize_catalyst->optimize_base product_formation Improved Yield/ Reduced Homocoupling optimize_base->product_formation Successful Optimization

Caption: Troubleshooting workflow for Sonogashira coupling.

Problem Potential Cause Suggested Solution
Low Yield of Desired Product Catalyst inhibition.Similar to other couplings, bulky, electron-rich ligands can be beneficial.
Low reactivity of the aryl bromide.Higher reaction temperatures may be required, but monitor for catalyst decomposition.
Significant Glaser Coupling (Alkyne Homocoupling) Presence of oxygen with a copper co-catalyst.Ensure the reaction is performed under strictly anaerobic conditions.[1]
Copper-catalyzed side reaction.Switch to a copper-free Sonogashira protocol. Several modern methods avoid the use of copper to prevent this side reaction.[1]

Quantitative Data: Sonogashira Coupling of 2-Amino-3-bromopyridines

The following table summarizes the yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes, providing a good indication of the expected efficiency for the structurally similar this compound.[7]

2-Amino-3-bromopyridine DerivativeTerminal AlkyneProduct Yield (%)
2-Amino-3-bromopyridinePhenylacetylene98
2-Amino-3-bromopyridine4-Methylphenylacetylene95
2-Amino-3-bromo-5-methylpyridinePhenylacetylene93
2-Amino-3-bromo-5-methylpyridine4-Methylphenylacetylene90
2-Amino-3-bromo-5-chloropyridinePhenylacetylene88

Optimized Reaction Conditions: 2-amino-3-bromopyridine derivative (0.5 mmol), terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (1.0 mL), DMF, 100 °C, 3 h.[7]

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the coupling reactions of this compound. Note: These protocols require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

Reaction Scheme for Suzuki Coupling

sub This compound plus1 + sub->plus1 boronic Ar-B(OH)2 plus1->boronic arrow Pd Catalyst, Base Solvent, Heat boronic->arrow product 5-Aryl-2-(pyrrolidin-1-yl)pyridine arrow->product

Caption: General scheme for Suzuki coupling.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the appropriate degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Reaction Scheme for Buchwald-Hartwig Amination

sub This compound plus1 + sub->plus1 amine R1R2NH plus1->amine arrow Pd Catalyst, Ligand, Base Solvent, Heat amine->arrow product 5-(R1R2N)-2-(pyrrolidin-1-yl)pyridine arrow->product sub This compound plus1 + sub->plus1 alkyne R-C≡CH plus1->alkyne arrow Pd Catalyst, (CuI), Base Solvent, Heat alkyne->arrow product 5-(R-C≡C)-2-(pyrrolidin-1-yl)pyridine arrow->product

References

Technical Support Center: Purification of Products from 5-Bromo-2-(pyrrolidin-1-yl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving 5-Bromo-2-(pyrrolidin-1-yl)pyridine.

Troubleshooting Guides

This section addresses common challenges encountered during the purification of reaction products of this compound.

Issue 1: Low or No Recovery of the Desired Product After Column Chromatography

  • Question: I am not recovering my target compound after performing column chromatography. What could be the issue?

  • Answer: Several factors could contribute to low or no recovery. Firstly, your compound may be highly polar and is irreversibly adsorbed onto the silica gel. Basic compounds like pyridine derivatives can sometimes interact strongly with the acidic silica gel. Consider the following troubleshooting steps:

    • TLC Analysis: Before running a column, always perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal conditions for separation. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate. The optimal mobile phase for column elution should give your product an Rf value of approximately 0.2-0.3.[1]

    • Modify the Mobile Phase: To reduce strong interactions with the silica gel, you can add a small amount of a basic modifier to your eluent. The addition of triethylamine (typically 0.5-1% v/v) to the mobile phase is crucial to prevent peak tailing by neutralizing acidic sites on the silica gel.[2]

    • Alternative Stationary Phases: If modifying the mobile phase is ineffective, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18).

Issue 2: The Product is "Oiling Out" During Recrystallization

  • Question: I am trying to recrystallize my product, but it is separating as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" can occur if the compound is impure or if the cooling process is too rapid.[3] To troubleshoot this, try the following:

    • Slower Cooling: Re-dissolve the oil by heating and adding a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can promote slower cooling.[3]

    • Solvent System Adjustment: If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can help.[3] For pyridine derivatives, a common solvent pair is ethyl acetate and hexanes.[4]

    • Induce Crystallization: If crystals do not form upon cooling, you can try to induce crystallization by scratching the inner surface of the flask with a glass rod to create nucleation sites or by adding a seed crystal of the pure product if available.[3]

Issue 3: Co-elution of Impurities with the Product in Column Chromatography

  • Question: My product is not pure after column chromatography; it seems an impurity is co-eluting with it. How can I improve the separation?

  • Answer: Co-elution is a common challenge. For reactions involving this compound, such as Suzuki or Buchwald-Hartwig couplings, common impurities include unreacted starting materials, homocoupled byproducts, and catalyst residues.[4]

    • Optimize the Solvent System: The choice of eluent is critical. Perform a thorough TLC analysis with various solvent systems of differing polarities to find the optimal conditions for separation.[4] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often improve separation.

    • Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, try adsorbing it onto a small amount of silica gel. This can be done by dissolving the crude product in a volatile solvent like dichloromethane, adding a small amount of silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column, which often results in better separation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvent systems for column chromatography of products from this compound reactions?

A1: The polarity of your product will dictate the optimal solvent system. For many nitrogen-containing heterocyclic compounds, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. It is highly recommended to add a small amount (0.5-1%) of triethylamine to the eluent to prevent peak tailing.[2]

Quantitative Data: Column Chromatography Solvent Systems

Stationary PhaseMobile Phase (Eluent)Target Compound PolarityTypical Rf Value
Silica GelHexane/Ethyl Acetate (gradient) + 1% TriethylamineModerate0.2 - 0.4
Silica GelDichloromethane/Methanol (gradient) + 0.5% TriethylamineHigh0.2 - 0.4
Alumina (Neutral)Hexane/Ethyl Acetate (gradient)Moderate0.3 - 0.5

Q2: What are some suitable solvents for the recrystallization of this compound derivatives?

A2: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. For pyridine derivatives, polar solvents or mixtures of polar and non-polar solvents are often effective.

Quantitative Data: Recrystallization Solvent Systems

Solvent SystemTypical Recovery Yield (%)Purity Achieved (%)Notes
Ethanol/Water85-92>97The addition of water as an anti-solvent can improve crystal yield.[5]
Ethyl Acetate/Hexane75-85>97A good option when the compound is too soluble in ethyl acetate alone.[5]
Methanol85-95>98Often provides good crystal formation for N-aryl pyridones.[5]
Ethanol80-90>98A common and effective solvent for the recrystallization of pyridone derivatives.[5]

Q3: How can I remove residual palladium catalyst from my reaction mixture?

A3: Residual palladium from cross-coupling reactions can often be problematic. While column chromatography can remove a significant portion of the catalyst, specialized techniques may be required for complete removal. The use of scavenging resins after column chromatography has been shown to be effective in removing residual palladium to levels below 50 ppm.[6]

Experimental Protocols

Protocol 1: Column Chromatography of a Moderately Polar Product

This protocol is designed for the purification of approximately 1 gram of a crude product.

  • TLC Analysis: Determine the optimal mobile phase composition by running TLCs with different ratios of hexane and ethyl acetate, with the addition of 1% triethylamine. Aim for an Rf value of 0.2-0.3 for the product.[1][2]

  • Column Packing:

    • Secure a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel (40-50 g for 1 g of crude product) in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and gently tap to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica bed.[1]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product (1 g) in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 g) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to get a free-flowing powder.

    • Carefully add this powder to the top of the packed column.[1]

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified product under high vacuum.[1]

Protocol 2: Recrystallization from a Mixed Solvent System

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of a "good" solvent (e.g., hot ethyl acetate) in which it is highly soluble.[4]

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" or "anti-solvent" (e.g., hexanes) in which the product is insoluble, dropwise, until the solution becomes slightly cloudy.[4]

  • Clarification: Add a drop or two of the "good" solvent to re-dissolve the precipitate and make the solution clear again.[4]

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent mixture and dry them under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis crude_product Crude Reaction Product tlc TLC Analysis crude_product->tlc  Analyze sample column_chrom Column Chromatography tlc->column_chrom  Choose solvent system recrystallization Recrystallization tlc->recrystallization  Choose solvent pure_product Pure Product column_chrom->pure_product  Collect pure fractions recrystallization->pure_product  Isolate crystals purity_check Purity Check (NMR, LC-MS) pure_product->purity_check

Caption: General workflow for the purification of products from this compound reactions.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Product 'Oiling Out'? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No slow_cool Re-dissolve and Cool Slowly oiling_out->slow_cool Yes induce_xtal Induce Crystallization (Scratch/Seed) no_crystals->induce_xtal Yes success Pure Crystals no_crystals->success No, crystals form add_solvent Adjust Solvent Ratio slow_cool->add_solvent add_solvent->no_crystals concentrate Concentrate Solution induce_xtal->concentrate failure Re-evaluate Solvent Choice induce_xtal->failure Still no crystals concentrate->success

Caption: Troubleshooting decision tree for recrystallization issues.

References

Preventing deboronation in Suzuki reactions of 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges, particularly deboronation, during the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(pyrrolidin-1-yl)pyridine.

Troubleshooting Guide: Preventing Deboronation

Problem: Low yield of the desired biaryl product and significant formation of 2-(pyrrolidin-1-yl)pyridine. This indicates that protodeboronation of the boronic acid/ester is a major competing side reaction. The electron-rich nature of the 2-(pyrrolidin-1-yl)pyridine moiety can exacerbate this issue.

Initial Assessment Workflow

Before proceeding with extensive optimization, it's crucial to confirm the quality of your reagents and the integrity of your reaction setup.

start Low Yield & High Deboronation Observed reagent_quality Check Reagent Quality - Boronic acid/ester purity (NMR) - Solvent anhydrous? - Base purity and dryness start->reagent_quality setup_check Verify Reaction Setup - Inert atmosphere (N2/Ar)? - Proper degassing of solvents? - Efficient stirring? reagent_quality->setup_check decision Reagents & Setup OK? setup_check->decision fix_issues Address Quality/Setup Issues - Re-purify reagents - Use fresh, dry solvents - Improve degassing protocol decision->fix_issues No optimization Proceed to Condition Optimization decision->optimization Yes fix_issues->start

Caption: Initial assessment workflow for troubleshooting Suzuki reactions.

Optimization Strategies

If reagent quality and reaction setup are not the source of the issue, the following strategies, presented in order of increasing complexity, can be employed to minimize deboronation.

Strategy 1: Modification of the Base

The base is crucial for activating the boronic acid but can also promote protodeboronation, especially in the presence of water.[1] Switching to a milder or anhydrous-compatible base is often the most effective first step.

Table 1: Effect of Different Bases on Reaction Outcome

Base (Equivalents)Solvent SystemTemperature (°C)Typical Yield of Desired Product (%)Typical Deboronation (%)Remarks
K₂CO₃ (2.0)Dioxane/H₂O (4:1)9040-5030-40A common but often aggressive choice for this substrate.
K₃PO₄ (2.0) Dioxane/H₂O (4:1) 90 60-70 15-25 Often a better choice than carbonates for sensitive substrates.[2]
Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)9065-7510-20Highly effective due to its solubility and moderate basicity, but more expensive.[2]
KF (3.0)Anhydrous THF7055-65<15A milder option, particularly effective under anhydrous conditions to suppress protodeboronation.[1]

Recommendation: Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃. If deboronation is still significant, consider using KF in an anhydrous solvent.

Strategy 2: Choice of Palladium Catalyst and Ligand

For challenging substrates like 2-aminopyridines, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, helping it to outcompete the deboronation side reaction.[3]

Table 2: Ligand and Catalyst Performance

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O9065
Pd₂(dba)₃ (2)PPh₃ (8)K₃PO₄Dioxane/H₂O9060
Pd₂(dba)₃ (2) SPhos (4) K₃PO₄ Dioxane/H₂O 80 80-90
Pd(OAc)₂ (2) XPhos (4) K₃PO₄ Toluene 80 85-95

Recommendation: For this substrate, standard catalysts like Pd(PPh₃)₄ can be effective, but for higher yields and to overcome difficult couplings, switching to a more advanced catalytic system with a Buchwald ligand such as SPhos or XPhos is recommended. These ligands can promote the crucial reductive elimination step and stabilize the palladium center.

Strategy 3: Modifying the Boron Reagent

Using a more stable boronic acid derivative is a highly effective, albeit more synthetically demanding, strategy to prevent premature deboronation.[4] Boronate esters, such as pinacol esters, are more stable to protodeboronation than their corresponding boronic acids.[5]

cluster_0 Boronic Acid Pathway cluster_1 Boronic Ester 'Slow-Release' Pathway boronic_acid Aryl Boronic Acid (Ar-B(OH)2) deboronation Protodeboronation (Ar-H) boronic_acid->deboronation Fast Side Reaction coupling Desired Coupling Product boronic_acid->coupling Desired Reaction boronic_ester Aryl Boronic Ester (e.g., Pinacol, MIDA) slow_release Slow Hydrolysis boronic_ester->slow_release low_conc_acid Low Concentration of Aryl Boronic Acid slow_release->low_conc_acid coupling2 Desired Coupling Product low_conc_acid->coupling2 Coupling Outcompetes Deboronation

Caption: "Slow-release" strategy using boronic esters to minimize deboronation.

Table 3: Comparison of Boron Reagents

Boron ReagentBaseSolventTemperature (°C)Typical Yield (%)Remarks
Arylboronic AcidK₃PO₄Dioxane/H₂O (4:1)9060-70Prone to deboronation, especially if reaction is slow.
Arylboronic Acid Pinacol Ester K₃PO₄ Dioxane/H₂O (4:1) 90 80-90 More stable than the boronic acid, reducing premature decomposition.[4]
Aryl-MIDA BoronateK₃PO₄THF/H₂O (10:1)80>90Very stable; releases the boronic acid slowly, keeping its concentration low and minimizing side reactions.[4]

Recommendation: If optimizing the base and catalyst is insufficient, switching to the pinacol ester of the desired boronic acid is a robust solution. For particularly challenging cases, synthesizing the MIDA boronate is recommended.

Frequently Asked Questions (FAQs)

Q1: My reaction is not working at all. What should I check first?

A1: Before suspecting deboronation, verify the fundamentals:

  • Catalyst Activity: Ensure your palladium source is active. If using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst.

  • Inert Atmosphere: Oxygen can deactivate the catalyst and lead to homocoupling of the boronic acid. Ensure your reaction vessel and solvents are thoroughly degassed with an inert gas like argon or nitrogen.

  • Reagent Purity: Confirm the purity of your this compound and the boronic acid via NMR or another suitable technique.

Q2: I see the formation of a biaryl product from the homocoupling of my boronic acid. What causes this?

A2: Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle. Improving the degassing of your solvents and ensuring a robust inert atmosphere throughout the reaction is the primary solution.

Q3: Can I run the reaction at a lower temperature to prevent deboronation?

A3: Yes, lowering the reaction temperature can significantly reduce the rate of protodeboronation. However, this may also slow down the desired Suzuki coupling. If you lower the temperature, it is often necessary to switch to a more active catalyst system (e.g., using a Buchwald ligand) to achieve a reasonable reaction rate.

Q4: Is it necessary to use anhydrous solvents?

A4: While Suzuki reactions are often tolerant of water, and indeed some water is often required to dissolve the inorganic base and facilitate the catalytic cycle, excess water can be the proton source for deboronation. For a substrate like this compound which is prone to this side reaction, using a milder base like KF with anhydrous solvents (e.g., THF, dioxane) can be a very effective strategy.

Q5: The pyrrolidine group on my starting material seems to be affecting the reaction. Why?

A5: The nitrogen of the pyrrolidine group, and the adjacent pyridine nitrogen, can coordinate to the palladium catalyst. This can sometimes inhibit the reaction by creating off-cycle, inactive palladium species. Using bulky phosphine ligands (e.g., SPhos, XPhos) can help to prevent this inhibitory binding and maintain catalyst activity.

Experimental Protocols

Protocol 1: Optimized Conditions for Suzuki Coupling with an Arylboronic Acid

This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid, optimized to minimize deboronation.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • Under a positive flow of argon, add Pd₂(dba)₃ and SPhos.

    • Add the degassed 4:1 dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Using an Arylboronic Acid Pinacol Ester under Anhydrous-Leaning Conditions

This protocol is recommended when deboronation remains a significant issue even with optimized base and ligand selection.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid pinacol ester (1.2 equiv)

    • Pd(dppf)Cl₂ (3 mol%)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

    • Anhydrous 1,4-Dioxane (degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, K₂CO₃, and Pd(dppf)Cl₂.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Work-up and purification are performed as described in Protocol 1.

References

Technical Support Center: Catalyst Selection for Difficult Couplings with 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenging cross-coupling reactions involving 5-Bromo-2-(pyrrolidin-1-yl)pyridine.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenge arises from the structure of the substrate itself. The pyridine nitrogen, being Lewis basic, can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity, hindering the crucial oxidative addition step of the catalytic cycle.[1][2] This phenomenon is often referred to as the "2-pyridyl problem" in the context of cross-coupling reactions.[3][4] The electron-rich nature of the 2-(pyrrolidin-1-yl) substituent further complicates the electronic properties of the pyridine ring, potentially affecting catalyst performance.

Q2: What are the most common side reactions observed during these couplings?

A2: Two prevalent side reactions are dehalogenation and homocoupling.

  • Dehalogenation: The bromo substituent is replaced by a hydrogen atom. This can occur when the palladium catalyst reacts with a hydride source in the reaction mixture, such as an amine base or solvent.[1][5]

  • Homocoupling: This is the self-coupling of the boronic acid or alkyne starting material. In Suzuki reactions, this can be caused by the presence of Pd(II) species, often from incomplete reduction of a precatalyst or oxidation of the Pd(0) catalyst by oxygen.[1] In Sonogashira couplings, the homocoupling of terminal alkynes (Glaser coupling) is a common issue, often promoted by the copper(I) co-catalyst in the presence of oxygen.[6]

Q3: Which type of palladium catalyst system is a good starting point for Suzuki-Miyaura coupling with this substrate?

A3: For challenging substrates like this compound, traditional catalysts like Pd(PPh₃)₄ may not be effective.[1] More active catalyst systems are generally required. A good starting point would be a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos.[2][7] N-heterocyclic carbene (NHC) ligands are also effective alternatives.[7][8]

Q4: Is a copper co-catalyst necessary for Sonogashira couplings with this substrate?

A4: While traditional Sonogashira protocols utilize a copper(I) co-catalyst (e.g., CuI), copper-free conditions are often preferred to avoid the problematic Glaser homocoupling.[6] Copper-free protocols may require specific ligands and conditions to facilitate the reaction.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Catalyst inhibition by the pyridine nitrogen.[1] 2. Inactive catalyst system for the less reactive bromopyridine.[1] 3. Poor quality of the boronic acid.1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos) to promote oxidative addition.[2][7] 2. Use a pre-formed palladium(0) catalyst or ensure complete reduction of a Pd(II) precatalyst. 3. Use fresh, high-purity boronic acid.
Significant Dehalogenation 1. Presence of hydride sources (e.g., solvent, amine bases).[1][5] 2. High reaction temperature.1. Ensure the reaction is under a strictly inert atmosphere. 2. Choose a solvent less prone to acting as a hydride source. 3. Lower the reaction temperature and extend the reaction time.
Boronic Acid Homocoupling 1. Presence of oxygen in the reaction mixture.[1] 2. Incomplete reduction of the Pd(II) precatalyst.1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.[1] 2. Use a Pd(0) source directly or ensure conditions are suitable for complete precatalyst reduction.
Buchwald-Hartwig Amination
Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Catalyst inhibition.[2] 2. Inappropriate choice of ligand or base.1. Screen bulky, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos, which have shown success with challenging aminopyridines.[2] 2. Optimize the base; strong, non-nucleophilic bases like LiHMDS or NaOtBu are often effective.[2]
Side Product Formation 1. Competitive binding of the substrate and amine to the palladium center.[2]1. Adjust the stoichiometry of the reactants. 2. Lower the reaction temperature to improve selectivity.
Sonogashira Coupling
Issue Potential Cause(s) Troubleshooting Steps
Alkyne Homocoupling (Glaser Coupling) 1. Presence of oxygen.[6] 2. Copper(I) co-catalyst activity.1. Rigorously degas all solvents and reagents and maintain an inert atmosphere.[6] 2. Consider a copper-free Sonogashira protocol. 3. If using copper, ensure it is of high purity and added under inert conditions.
Reaction Stalls / Catalyst Decomposition (Black Precipitate) 1. Catalyst deactivation.[6] 2. Impurities in reagents or solvents. 3. Excessively high temperature.1. Add a fresh portion of the catalyst. 2. Use anhydrous, high-purity solvents and reagents. 3. Lower the reaction temperature.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane/water or toluene).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a RuPhos or BrettPhos precatalyst, 1-2 mol%) and the base (e.g., LiHMDS or NaOtBu, 1.2-1.5 eq.) to a reaction vessel.

  • Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene or THF).

  • Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction and perform an aqueous workup.

  • Purify the product by column chromatography.[2]

General Procedure for Sonogashira Coupling
  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol% - omit for copper-free protocols).

  • Add the anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent).

  • Add the terminal alkyne (1.1-1.2 eq.).

  • Stir the reaction at room temperature or heat as required (up to 100 °C for less reactive bromides).[6][9]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify by column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Start: this compound cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira cluster_troubleshooting Troubleshooting start Define Coupling Type suzuki_catalyst Select Catalyst System: - Pd₂(dba)₃ / SPhos - Pd(OAc)₂ / XPhos - Pd-PEPPSI-IPr start->suzuki_catalyst Suzuki buchwald_catalyst Select Catalyst System: - RuPhos Precatalyst - BrettPhos Precatalyst start->buchwald_catalyst Buchwald-Hartwig sonogashira_catalyst Select Catalyst System: - PdCl₂(PPh₃)₂ / CuI - Pd(PPh₃)₄ / CuI - Copper-free systems start->sonogashira_catalyst Sonogashira suzuki_base Select Base: - K₃PO₄ - K₂CO₃ - Cs₂CO₃ suzuki_catalyst->suzuki_base suzuki_conditions Conditions: - Toluene or Dioxane/H₂O - 80-110 °C - Inert Atmosphere suzuki_base->suzuki_conditions outcome Evaluate Outcome: - Low/No Yield - Side Products suzuki_conditions->outcome buchwald_base Select Base: - LiHMDS - NaOtBu - K₂CO₃ buchwald_catalyst->buchwald_base buchwald_conditions Conditions: - Toluene or THF - 80-110 °C - Inert Atmosphere buchwald_base->buchwald_conditions buchwald_conditions->outcome sonogashira_base Select Base: - Et₃N - DIPA sonogashira_catalyst->sonogashira_base sonogashira_conditions Conditions: - THF or DMF - RT to 100 °C - Inert Atmosphere sonogashira_base->sonogashira_conditions sonogashira_conditions->outcome no_yield Low/No Yield: - Screen Ligands - Change Base/Solvent - Increase Temperature outcome->no_yield Low Yield side_products Side Products: - Lower Temperature - Ensure Inert Atmosphere - Check Reagent Purity outcome->side_products Side Products

Caption: Catalyst selection workflow for cross-coupling reactions.

Troubleshooting_Logic start Reaction Issue Identified issue_type What is the main issue? start->issue_type low_yield Low or No Conversion issue_type->low_yield Low Yield dehalogenation Dehalogenation Product Observed issue_type->dehalogenation Dehalogenation homocoupling Homocoupling Product Observed issue_type->homocoupling Homocoupling action_catalyst Action: Modify Catalyst System - Screen bulky, electron-rich ligands - Use a different Pd precatalyst low_yield->action_catalyst action_conditions Action: Modify Reaction Conditions - Lower temperature - Change solvent - Screen different bases low_yield->action_conditions action_reagents Action: Check Reagents - Use fresh, high-purity reagents - Confirm structure and purity of starting materials low_yield->action_reagents dehalogenation->action_conditions action_atmosphere Action: Improve Inertness - Thoroughly degas solvents - Ensure positive pressure of inert gas dehalogenation->action_atmosphere homocoupling->action_atmosphere homocoupling->action_reagents

References

Troubleshooting low yield in Buchwald-Hartwig amination of 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the Buchwald-Hartwig amination of 5-Bromo-2-(pyrrolidin-1-yl)pyridine.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of this compound resulting in a low yield?

Low yields in this specific reaction are often attributed to one or more of the following factors:

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. This is a common challenge with heteroaromatic substrates.[1][2]

  • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. A ligand that is not sterically bulky enough may not prevent the pyridine from coordinating to the palladium center.[1][3]

  • Incorrect Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex, while a very strong base could be incompatible with other functional groups.[1]

  • Poor Reagent Purity or Reaction Setup: Palladium-catalyzed reactions are sensitive to air and moisture. Impure reagents, improperly dried solvents, or a non-inert atmosphere can deactivate the catalyst.[1]

  • Inadequate Temperature or Reaction Time: These reactions typically require heating (80-110 °C) to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.[1]

Q2: What are the visual signs of a failing Buchwald-Hartwig amination reaction?

A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored solution (often yellow to reddish-brown). Signs of trouble include:

  • Formation of Palladium Black: A fine black precipitate indicates that the palladium catalyst has decomposed and fallen out of the catalytic cycle.[1]

  • No Color Change: If the reaction mixture remains colorless or retains the color of the starting materials, it is likely that the catalyst has not become active.[1]

  • Reaction Stalls: If analysis (e.g., TLC, LC-MS) shows initial product formation that then ceases, the catalyst may have decomposed or been poisoned over time.[1]

Q3: Can I use a different solvent than toluene or dioxane?

Toluene and 1,4-dioxane are the most commonly used and often most effective solvents for this reaction.[1] If solubility of your starting materials is an issue, other solvents can be considered. Ethereal solvents like THF, CPME, and DME, as well as alcohol solvents like n-BuOH and t-AmOH have been used.[4][5] However, chlorinated solvents and coordinating solvents like acetonitrile or pyridine should generally be avoided as they can inhibit the palladium catalyst.[4]

Troubleshooting Guides

Problem 1: Consistently low to no product formation.

  • Possible Cause 1: Catalyst Poisoning by Pyridine Substrate. The lone pair on the pyridine nitrogen can strongly coordinate to the palladium center, effectively poisoning the catalyst.[1][2]

    • Solution: Employ sterically bulky phosphine ligands. Ligands like XPhos, RuPhos, or t-BuXPhos are designed to create a sterically hindered environment around the palladium, which can prevent the pyridine substrate from binding and deactivating the catalyst.[1][3]

  • Possible Cause 2: Inactive Catalyst. The palladium precatalyst may not be efficiently reduced to the active Pd(0) species.

    • Solution: If using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions promote its reduction. Some ligands and reaction conditions facilitate this better than others. Alternatively, using a pre-formed Pd(0) catalyst such as Pd₂(dba)₃ or a commercially available pre-catalyst can be beneficial.[4]

  • Possible Cause 3: Inadequate Inert Atmosphere. Palladium catalysts are sensitive to oxygen, which can lead to oxidation and deactivation.[1]

    • Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Solvents and liquid reagents should be thoroughly degassed before use. Maintain a positive pressure of inert gas throughout the reaction setup.

Problem 2: Reaction starts but does not go to completion.

  • Possible Cause 1: Catalyst Decomposition. While heat is often required, prolonged exposure to high temperatures (>120 °C) can cause the catalyst to decompose, often observed by the formation of palladium black.[1]

    • Solution: Lower the reaction temperature to a range of 80-100 °C and potentially increase the reaction time. Monitor the reaction for any visual signs of decomposition.

  • Possible Cause 2: Reagent Insolubility. If the starting materials or the base are not fully dissolved, the reaction kinetics can be significantly slowed, leading to an incomplete reaction.[1]

    • Solution: Choose a solvent in which all components are soluble at the reaction temperature. Gentle heating and stirring prior to adding the catalyst can help ensure everything is dissolved.

  • Possible Cause 3: Incorrect Base Strength or Solubility. The base is crucial for the catalytic cycle. If it is not strong enough or is insoluble in the reaction medium, the reaction can stall.

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base.[4] If a milder base is required due to sensitive functional groups, cesium carbonate (Cs₂CO₃) can be an effective, albeit more expensive, alternative.[6] Ensure the chosen base has adequate solubility in the reaction solvent.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization.

Reaction Setup:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the base (1.4 equiv).

  • Add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

  • The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the amination of a 2-bromopyridine substrate, which can be used as a starting point for optimization.

ParameterCondition ACondition BCondition C
Palladium Source Pd₂(dba)₃Pd(OAc)₂BrettPhos Pd G3
Ligand XPhosRuPhos(none required)
Base NaOtBuLHMDSCs₂CO₃
Solvent Toluene1,4-DioxaneTHF
Temperature (°C) 1009080
Typical Yield HighModerate to HighModerate

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_off_cycle Potential Failure Points Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)Complex Ligand_Exchange Amine Coordination (R2NH) Pd(II)Complex->Ligand_Exchange R2NH Catalyst_Poisoning Catalyst Poisoning (Pyridine Coordination) Pd(II)Complex->Catalyst_Poisoning Inhibition Amine_Complex [Ar-Pd(II)-NHR2(L)]+X- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex Ar-Pd(II)-NR2(L) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Catalyst_Decomposition Catalyst Decomposition (Pd Black) Amido_Complex->Catalyst_Decomposition High Temp. Reductive_Elimination->Pd(0)L Ar-NR2

Caption: A simplified Buchwald-Hartwig catalytic cycle with potential failure points.

Troubleshooting_Flowchart start Low Yield in Buchwald-Hartwig Amination check_catalyst Is Palladium Black visible? start->check_catalyst check_reaction_start Did the reaction start at all? check_catalyst->check_reaction_start No catalyst_decomposition Catalyst Decomposition Likely - Lower reaction temperature - Screen different ligands/catalysts check_catalyst->catalyst_decomposition Yes catalyst_poisoning Catalyst Poisoning or Inactivity Likely - Use bulky ligands (e.g., XPhos) - Ensure inert atmosphere - Check reagent purity check_reaction_start->catalyst_poisoning No incomplete_reaction Incomplete Reaction - Check base strength and solubility - Ensure all reagents are dissolved - Increase reaction time check_reaction_start->incomplete_reaction Yes solution Optimize and Re-run catalyst_decomposition->solution catalyst_poisoning->solution incomplete_reaction->solution

Caption: A troubleshooting flowchart for low yield in Buchwald-Hartwig amination.

References

Technical Support Center: Palladium Catalyst Removal in the Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 5-Bromo-2-(pyrrolidin-1-yl)pyridine reaction mixtures.

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Problem 1: High Levels of Residual Palladium After Initial Purification

  • Symptom: Analysis of the isolated this compound product by methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) reveals palladium levels exceeding the acceptable limits set by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]

  • Potential Causes:

    • Inefficient removal method for the specific palladium species present (e.g., Pd(0), Pd(II)).

    • The palladium catalyst has formed soluble complexes that are not easily removed by simple filtration.

    • The chosen purification method is not optimized for the scale of the reaction.

  • Solutions:

    • Identify the Palladium Species: If possible, determine the oxidation state of the residual palladium, as this can influence the choice of scavenger.

    • Employ a Scavenger: Introduce a palladium scavenger to the reaction mixture post-completion. Thiol-based silica scavengers are often effective for a variety of palladium species.[3][4]

    • Optimize Scavenger Conditions: Adjust parameters such as scavenger loading, temperature, and reaction time.

    • Consider a Multi-Step Approach: A combination of methods, such as an initial filtration through celite followed by treatment with a scavenger, can be more effective.[5][6]

Problem 2: Product Loss During Palladium Removal

  • Symptom: Significant decrease in the yield of this compound after the palladium removal step.

  • Potential Causes:

    • The product may be adsorbing to the solid support of the scavenger (e.g., silica, activated carbon).[7]

    • Harsh purification conditions (e.g., aggressive chromatography, multiple crystallizations) leading to product degradation.

  • Solutions:

    • Wash the Scavenger: After filtration, wash the scavenger with a fresh portion of the solvent to recover adsorbed product.

    • Screen Different Scavengers: Some scavengers have a lower affinity for the product. It may be necessary to screen a variety of scavengers to find the optimal one.

    • Alternative Purification Methods: Explore less aggressive purification techniques such as crystallization or precipitation if the product is amenable.

Problem 3: Formation of New Impurities After Scavenger Treatment

  • Symptom: Appearance of new, unidentified peaks in the HPLC or LC-MS analysis of the product after treatment with a palladium scavenger.

  • Potential Causes:

    • The scavenger itself or impurities within the scavenger may be reacting with the product or residual reagents. Thiol-based scavengers, for instance, can sometimes lead to undesired side reactions.[1]

  • Solutions:

    • Use High-Purity Scavengers: Ensure the scavenger used is of high purity and from a reputable supplier.

    • Test Scavenger Compatibility: Before scaling up, perform a small-scale test to check for any reactivity between the scavenger and the product in the reaction solvent.

    • Switch Scavenger Type: If one type of scavenger (e.g., thiol-based) is causing issues, consider a different type, such as an amine-based or triazine-based scavenger (TMT).[1][8]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from the this compound product?

A1: Palladium is a heavy metal with known toxicity. For active pharmaceutical ingredients (APIs) and their intermediates, regulatory agencies like the FDA and ICH have established strict limits on the amount of residual palladium.[1][2][9] Failure to meet these limits can result in the rejection of a drug candidate. Furthermore, residual palladium can sometimes interfere with downstream chemical transformations.[1]

Q2: What are the most common methods for removing palladium catalysts?

A2: The most common methods include:

  • Adsorption: Using solid-supported scavengers (e.g., functionalized silica, activated carbon) to bind the palladium, which is then removed by filtration.[1][10]

  • Chromatography: Passing the reaction mixture through a silica gel column can effectively remove palladium residues.[6][11]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities behind in the mother liquor.[7]

  • Extraction: Using an aqueous solution to extract soluble palladium salts.[6]

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are materials that selectively bind to palladium species, allowing for their removal from the reaction mixture. They are often solid-supported for easy filtration.[1] Common types include:

  • Thiol-based scavengers: These have a high affinity for palladium and are widely used.[3][4]

  • Amine-based scavengers: Effective for certain palladium complexes.

  • 2,4,6-Trimercaptotriazine (TMT) based scavengers: These are also highly effective for palladium removal.[1][8] The mechanism involves the functional groups on the scavenger chelating with the palladium, effectively trapping it on the solid support.[1]

Q4: How do I choose the right palladium removal method for my reaction?

A4: The choice of method depends on several factors, including:

  • The nature of the palladium catalyst and its likely form in the reaction mixture (heterogeneous vs. homogeneous).

  • The properties of your product, this compound (solubility, stability).

  • The scale of your reaction.

  • The required final palladium concentration. The decision-making workflow below can help guide your choice.

Quantitative Data Summary

Table 1: Comparison of Palladium Scavenging Methods

Scavenger TypeTypical Loading (wt%)Temperature (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)Reference
SiliaMetS Thiol503517>13002[4]
SiliaMetS ThiolNot specified403 + 16Not disclosedNot disclosed[3]
Si-TMT0.03352High<1[1]
MP-TMT0.20Room TempOvernight33010-30[1]
2,4,6-trimercapto-s-triazine (TMT)Not specifiedNot specifiedNot specified600-65020-60[8]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Reaction Completion: Once the formation of this compound is complete (as determined by TLC, LC-MS, or other appropriate methods), cool the reaction mixture to room temperature.

  • Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., SiliaMetS Thiol, Si-TMT) to the reaction mixture. The amount of scavenger to be added is typically recommended by the manufacturer (e.g., in weight percent relative to the product).

  • Stirring: Stir the mixture at the recommended temperature for the specified amount of time. This can range from a few hours to overnight.

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger-bound palladium.

  • Washing: Wash the filter cake with a fresh portion of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, now with reduced palladium content.

  • Analysis: Analyze the product for residual palladium content using an appropriate analytical technique such as ICP-MS.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The choice of solvent will depend on the polarity of this compound.

  • Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Analyze the purified product for residual palladium. Column chromatography can remove a significant portion of residual palladium, often to below 100 ppm.[11]

Visualizations

Palladium_Removal_Workflow start Crude this compound Reaction Mixture initial_analysis Analyze for Residual Palladium (e.g., ICP-MS) start->initial_analysis decision Palladium Level Acceptable? initial_analysis->decision end Purified Product decision->end Yes method_selection Select Palladium Removal Method decision->method_selection No scavenging Solid-Supported Scavenging method_selection->scavenging chromatography Column Chromatography method_selection->chromatography crystallization Crystallization / Precipitation method_selection->crystallization filtration Filtration scavenging->filtration final_analysis Analyze for Final Palladium Content chromatography->final_analysis crystallization->final_analysis filtration->final_analysis final_analysis->decision

Caption: Workflow for Palladium Removal.

Decision_Tree start High Residual Palladium in This compound q1 Is the Palladium Species Known to be Heterogeneous? start->q1 a1_yes Simple Filtration Through Celite q1->a1_yes Yes q2 Is the Product Thermally Stable and Crystalline? q1->q2 No / Soluble a2_yes Crystallization q2->a2_yes Yes q3 Is High Throughput Required? q2->q3 No a3_no Column Chromatography q3->a3_no No a3_yes Solid-Supported Scavenging q3->a3_yes Yes

Caption: Decision Tree for Method Selection.

References

Managing impurities in the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: I am observing a low yield of the desired product, this compound. What are the potential causes and how can I improve it?

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or degradation of reagents.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common byproduct is the di-substituted product, 2,5-bis(pyrrolidin-1-yl)pyridine.

  • Poor Quality Reagents: The purity of starting materials, especially 2,5-dibromopyridine and pyrrolidine, is crucial. Old or improperly stored reagents can lead to lower yields.

  • Inefficient Catalyst Activity (for Buchwald-Hartwig amination): The palladium catalyst's activity can be diminished due to exposure to air or impurities. The choice of ligand and base is also critical.

  • Suboptimal Reaction Conditions: The solvent, temperature, and concentration of reactants play a significant role in the reaction outcome. For instance, in base-promoted aminations, the choice of base is critical, with NaOtBu often being more effective than K2CO3 or KOAc.[1]

Troubleshooting Steps:

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product.

  • Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature and observe the effect on the yield. For microwave-assisted synthesis, optimizing the temperature and time is crucial to maximize the yield of the mono-substituted product and avoid byproduct formation.[2]

  • Control Stoichiometry: Using a slight excess of the amine (pyrrolidine) can sometimes improve the yield of the mono-aminated product.[2]

  • Ensure Reagent Quality: Use freshly distilled or purified reagents. Ensure pyrrolidine is free of water. For Buchwald-Hartwig reactions, use high-purity catalysts and ligands, and degas solvents to remove oxygen.

  • Optimize Catalyst System (for Buchwald-Hartwig amination): Screen different palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3), ligands (e.g., BINAP, Xantphos), and bases (e.g., NaOtBu, K3PO4) to find the optimal combination for your specific setup.

Q2: My reaction is incomplete, and I still have a significant amount of unreacted 2,5-dibromopyridine. What should I do?

Potential Causes:

  • Insufficient Reaction Time or Temperature: As mentioned above, the reaction may not have had enough time or energy to proceed to completion.

  • Deactivation of Catalyst: In palladium-catalyzed reactions, the catalyst may have deactivated over time.

  • Steric Hindrance: While pyrrolidine is a relatively small cyclic amine, steric factors can still play a role, especially if bulky ligands are used in a catalytic system.

Troubleshooting Steps:

  • Increase Reaction Time/Temperature: Extend the reaction time or cautiously increase the temperature while monitoring for product degradation.

  • Add Fresh Catalyst: In catalytic reactions, adding a fresh portion of the catalyst may help to drive the reaction to completion.

  • Re-evaluate Solvent and Base: Ensure the chosen solvent is appropriate for the reaction temperature and that the base is strong enough to facilitate the reaction.

Q3: I have identified an impurity with a higher molecular weight, likely the di-substituted product 2,5-bis(pyrrolidin-1-yl)pyridine. How can I minimize its formation and remove it?

Potential Causes:

  • Excess Pyrrolidine: A large excess of pyrrolidine can favor the formation of the di-substituted product.

  • High Reaction Temperature or Prolonged Reaction Time: These conditions can promote the second substitution reaction.

  • Reaction Mechanism: In some cases, the mono-substituted product may be more reactive towards further substitution than the starting di-bromo pyridine.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a stoichiometric amount or only a slight excess of pyrrolidine can help to minimize di-substitution.

  • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can selectively favor the mono-substitution.[2]

  • Purification: The di-substituted product can often be separated from the mono-substituted product by column chromatography on silica gel. Due to the increased polarity of the di-substituted product, it will typically have a lower Rf value on TLC.

Q4: I am facing difficulties in purifying the final product. What are the recommended purification methods?

Potential Causes of Impurities:

  • Unreacted Starting Materials: Residual 2,5-dibromopyridine and pyrrolidine.

  • Byproducts: 2,5-bis(pyrrolidin-1-yl)pyridine, and potentially products from over-bromination of the starting materials if the 2,5-dibromopyridine was not pure.[3]

  • Catalyst Residues (for Buchwald-Hartwig amination): Palladium residues can contaminate the product.

  • Solvent and Base Residues: Residual reaction solvent and base.

Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, the mixture is typically cooled and diluted with an organic solvent (e.g., ethyl acetate, dichloromethane). This solution is then washed with water to remove water-soluble impurities. An acidic wash (e.g., dilute HCl) can be used to remove excess pyrrolidine by forming its water-soluble salt.[4] A subsequent wash with a mild base (e.g., saturated NaHCO3 solution) will neutralize any remaining acid, followed by a brine wash to remove residual water.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

  • Column Chromatography: This is the most common method for purifying this compound. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective. The product is a solid.

  • Recrystallization: If the product is obtained as a solid after chromatography and still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to achieve higher purity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and related aminopyridines. Please note that optimal conditions may vary depending on the specific substrate and reaction scale.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (Microwave)
Starting Material 2,5-Dibromopyridine3,5-Dibromopyridine
Amine PyrrolidinePyrrolidine
Catalyst Pd(OAc)2, Pd2(dba)3None
Ligand BINAP, Xantphos, etc.None
Base NaOtBu, K3PO4, Cs2CO3None (excess amine acts as base)
Solvent Toluene, DioxaneNMP/Toluene
Temperature 80 - 110 °C180 °C
Reaction Time 4 - 24 hours30 minutes
Typical Yield Moderate to excellent4% (conventional heating), 22% (microwave, 1 equiv. amine), higher with excess amine[2]

Detailed Experimental Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a general guideline and may require optimization.

Materials:

  • 2,5-Dibromopyridine

  • Pyrrolidine

  • Toluene (anhydrous)

  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve 2,5-dibromopyridine (1.0 eq.) in a mixture of NMP and toluene.

  • Addition of Amine: Add pyrrolidine (excess, e.g., 5-10 eq.) to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 180 °C for 30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete and the mixture has cooled to room temperature, dilute it with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion low_yield Low Yield check_completion->low_yield Complete but Low Yield incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction Incomplete impurity_detected Impurity Detected check_completion->impurity_detected Impurities Present workup Proceed to Work-up and Purification check_completion->workup Reaction Complete cause_side_reactions Cause: Side Reactions? (e.g., di-substitution) low_yield->cause_side_reactions cause_reagent_quality Cause: Poor Reagent Quality? low_yield->cause_reagent_quality cause_conditions Cause: Suboptimal Conditions? low_yield->cause_conditions cause_time_temp Cause: Insufficient Time/Temp? incomplete_reaction->cause_time_temp cause_catalyst Cause: Catalyst Deactivation? incomplete_reaction->cause_catalyst impurity_disub Di-substituted Impurity? impurity_detected->impurity_disub impurity_other Other Impurities? impurity_detected->impurity_other end Pure Product workup->end solve_stoichiometry Solution: Adjust Stoichiometry cause_side_reactions->solve_stoichiometry solve_purify_reagents Solution: Use Pure Reagents cause_reagent_quality->solve_purify_reagents solve_optimize_conditions Solution: Optimize Temp/Time/Solvent cause_conditions->solve_optimize_conditions solve_stoichiometry->start Retry solve_purify_reagents->start Retry solve_optimize_conditions->start Retry solve_increase_time_temp Solution: Increase Time/Temp cause_time_temp->solve_increase_time_temp solve_add_catalyst Solution: Add Fresh Catalyst cause_catalyst->solve_add_catalyst solve_increase_time_temp->check_completion Continue Reaction solve_add_catalyst->check_completion Continue Reaction solve_impurity_conditions Solution: Adjust Stoichiometry/ Temp to Minimize impurity_disub->solve_impurity_conditions solve_purification Solution: Column Chromatography impurity_other->solve_purification solve_purification->workup solve_impurity_conditions->start Retry with Optimized Conditions

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are experiencing a significant drop in yield for the synthesis of this compound when moving from a 10g scale to a 1kg scale. What are the common causes?

A1: A decrease in yield during scale-up is a common challenge. Several factors can contribute to this issue:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions and decomposition of reagents or products. The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more challenging.

  • Reagent Addition Rate: The rate of addition of reagents, especially the base or the pyrrolidine, can have a more pronounced effect on a larger scale. A slow and controlled addition is often necessary to manage the reaction exotherm.

  • Purity of Starting Materials: Impurities in the 2,5-dibromopyridine or pyrrolidine that were negligible on a small scale can have a significant impact on a larger scale by, for example, poisoning the catalyst in a Buchwald-Hartwig amination.

  • Atmosphere Control: Maintaining a strictly inert atmosphere is more challenging in large reactors. Oxygen can lead to the deactivation of palladium catalysts and the formation of undesired by-products.

Q2: Our scaled-up Buchwald-Hartwig amination is sluggish and incomplete. How can we improve the reaction rate and conversion?

A2: Sluggish or incomplete reactions are often related to catalyst activity and reaction conditions. Consider the following:

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. For electron-deficient substrates like 2,5-dibromopyridine, sterically hindered and electron-rich ligands are often more effective.[1]

  • Catalyst Loading: While it is tempting to reduce catalyst loading on a large scale for cost reasons, this can lead to incomplete conversion. It is crucial to find the optimal balance between cost and efficiency.

  • Base Selection and Solubility: The strength and solubility of the base are important. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used. However, on a large scale, the heterogeneity of the reaction mixture can be an issue. Using a more soluble base or a phase-transfer catalyst might be beneficial.

  • Solvent Choice: The solvent affects the solubility of all components and the reaction rate. Aprotic, nonpolar solvents like toluene and dioxane are common. Ensure the solvent is anhydrous, as water can negatively impact the reaction.

Q3: We are observing the formation of a significant amount of a di-substituted by-product, 2,5-di(pyrrolidin-1-yl)pyridine, in our large-scale synthesis. How can we improve the selectivity for the mono-substituted product?

A3: Controlling regioselectivity can be more challenging at scale. Here are some strategies to favor mono-substitution:

  • Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of 2,5-dibromopyridine relative to pyrrolidine can help minimize the formation of the di-substituted product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the second substitution often requires more energy.

  • Reaction Time: Monitor the reaction closely and stop it once the desired mono-substituted product is maximized, before significant formation of the di-substituted by-product occurs.

  • Method Selection: If selectivity remains an issue with Buchwald-Hartwig amination, consider a nucleophilic aromatic substitution (SNAr) approach, which can sometimes offer better control over mono-substitution depending on the reaction conditions.

Q4: The purification of this compound is proving difficult on a multi-kilogram scale. What are the recommended methods?

A4: Large-scale purification requires different strategies than lab-scale chromatography. Consider these options:

  • Crystallization: This is often the most cost-effective and scalable method for purifying solid products. A systematic screening of solvents and solvent mixtures is recommended to find optimal crystallization conditions.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation might be a viable option.

  • Extraction: A well-designed series of aqueous extractions can remove many impurities. Adjusting the pH of the aqueous phase can help to separate acidic or basic impurities.

  • Slurry Washes: Slurrying the crude product in a solvent in which the product is poorly soluble but the impurities are soluble can be a simple and effective purification step.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound at Different Scales

ParameterBuchwald-Hartwig Amination (Lab Scale, 10g)Buchwald-Hartwig Amination (Pilot Scale, 1kg)Nucleophilic Aromatic Substitution (SNAr) (Lab Scale, 10g)Nucleophilic Aromatic Substitution (SNAr) (Pilot Scale, 1kg)
Starting Material 2,5-Dibromopyridine2,5-Dibromopyridine2,5-Dibromopyridine2,5-Dibromopyridine
Reagents Pyrrolidine, Pd(OAc)₂, Xantphos, NaOtBuPyrrolidine, Pd(OAc)₂, Xantphos, NaOtBuPyrrolidine, K₂CO₃Pyrrolidine, K₂CO₃
Solvent TolueneTolueneDMSODMSO
Temperature 100 °C100-110 °C (exotherm control)120 °C120-130 °C (exotherm control)
Reaction Time 4-6 hours8-12 hours12-18 hours24-36 hours
Typical Yield 85-95%70-85%75-85%65-75%
Purity (crude) ~95%~85-90%~90%~80-85%
Key Scalability Challenges Catalyst cost, inert atmosphereHeat dissipation, mixing, catalyst deactivationLonger reaction times, solvent removalHeat dissipation, extended reaction times, by-product formation

Table 2: Troubleshooting Guide for Low Yield in Scaled-Up Synthesis

ObservationPotential CauseSuggested Solution
Reaction stalls before completion Catalyst deactivation- Ensure strict inert atmosphere. - Use a more robust pre-catalyst. - Increase catalyst loading.
Formation of dark, tarry material Localized overheating- Improve agitation. - Slow down the addition of reagents. - Use a jacketed reactor with precise temperature control.
High levels of starting material remain Insufficient base or poor mixing- Ensure the base is fully dispersed. - Consider a more soluble base or a phase-transfer catalyst. - Increase the amount of base.
Formation of multiple by-products Reaction temperature too high or reaction time too long- Optimize the reaction temperature. - Monitor the reaction closely and quench at the optimal time.

Experimental Protocols

Protocol 1: Lab-Scale (10g) Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-dibromopyridine (10.0 g, 42.2 mmol), sodium tert-butoxide (5.7 g, 59.1 mmol), and Xantphos (0.49 g, 0.84 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Reagent Addition: Add anhydrous toluene (100 mL) via cannula, followed by pyrrolidine (3.8 mL, 46.4 mmol).

  • Reaction: Heat the mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Quench with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Pilot-Scale (1kg) Buchwald-Hartwig Amination Considerations
  • Reactor: Use a jacketed glass-lined reactor with a robust overhead stirrer and a temperature probe.

  • Inerting: Ensure the reactor is thoroughly purged with nitrogen before adding reagents. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Addition: Add the 2,5-dibromopyridine, base, and ligand to the reactor, followed by the solvent. Add the pyrrolidine solution subsurface via a metering pump over a period of 1-2 hours to control the initial exotherm.

  • Temperature Control: Program the reactor's heating/cooling system to maintain the desired temperature, being mindful of potential exotherms during the initial phase of the reaction.

  • Work-up: The work-up will require larger scale equipment for quenching, phase separation, and extraction.

  • Purification: At this scale, purification will likely involve crystallization rather than chromatography. Develop a robust crystallization protocol with appropriate solvent selection and cooling profiles.

Visualizations

experimental_workflow Experimental Workflow for Scalable Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (2,5-dibromopyridine, pyrrolidine, catalyst, base, solvent) charge_reagents Charge Reagents to Reactor prep_reagents->charge_reagents prep_reactor Prepare & Inert Reactor prep_reactor->charge_reagents add_pyrrolidine Controlled Addition of Pyrrolidine charge_reagents->add_pyrrolidine heat_reaction Heat to Reaction Temperature (Monitor & Control Exotherm) add_pyrrolidine->heat_reaction monitor_reaction Monitor Reaction Progress (TLC, LC-MS) heat_reaction->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extraction Aqueous Extraction quench_reaction->extraction purification Purification (Crystallization or Distillation) extraction->purification isolate_product Isolate & Dry Final Product purification->isolate_product troubleshooting_low_yield Troubleshooting Logic for Low Yield start Low Yield Observed check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Controlled? check_catalyst->check_conditions No optimize_catalyst Optimize Catalyst/Ligand Increase Loading check_catalyst->optimize_catalyst Yes check_reagents Are Reagents High Purity? check_conditions->check_reagents No control_temp Improve Temperature Control & Agitation check_conditions->control_temp Yes purify_reagents Purify Starting Materials Use Anhydrous Solvent check_reagents->purify_reagents Yes success Yield Improved check_reagents->success No optimize_catalyst->success control_temp->success purify_reagents->success

References

Validation & Comparative

A Comparative Guide to Suzuki Coupling Reactivity: 5-Bromo-2-(pyrrolidin-1-yl)pyridine vs. 2,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly in the pharmaceutical industry, for the construction of biaryl and heteroaryl structures. The choice of the halide precursor is critical for reaction efficiency and selectivity. This guide provides an objective comparison of the Suzuki coupling reactivity of two bromopyridine building blocks: 5-Bromo-2-(pyrrolidin-1-yl)pyridine and 2,5-dibromopyridine. This analysis is supported by a compilation of representative experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.

Theoretical Comparison of Reactivity

The reactivity of bromopyridines in palladium-catalyzed Suzuki coupling is fundamentally influenced by the electronic properties of the substituents on the pyridine ring. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.

  • This compound: The pyrrolidinyl group at the 2-position is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring. This increased electron density at the C-Br bond at the 5-position is expected to slow down the oxidative addition step, thus rendering this compound potentially less reactive compared to unsubstituted or electron-deficient bromopyridines.

  • 2,5-dibromopyridine: This compound presents two reaction sites. The C2 and C6 positions in pyridines are generally more electron-deficient than other positions, making the C-Br bond at the 2-position more susceptible to oxidative addition. Therefore, 2,5-dibromopyridine is expected to be more reactive than this compound, with a strong propensity for selective coupling at the C2 position. The presence of a second bromine atom has a moderate electron-withdrawing effect, which can further enhance the reactivity at the C2 position.

Data Presentation: A Comparative Overview of Suzuki Coupling Reactions

Table 1: Representative Suzuki Coupling of 5-Bromo-2-(substituted-amino)pyridines with Arylboronic Acids

Arylboronic Acid PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O10012~85
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O10012~88
4-Chlorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene11016~82
3-Thienylboronic acidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane10018~75

Note: The data in this table is representative for 2-amino substituted 5-bromopyridines and serves as an estimation for the reactivity of this compound.

Table 2: Regioselective Suzuki Coupling of 2,5-dibromopyridine with Arylboronic Acids (C2-selectivity)

Arylboronic Acid PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%) (C2-product)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O806>90
4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1004>95
4-Acetylphenylboronic acidPd(dppf)Cl₂K₂CO₃DME908~89
2-Naphthylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O806~92

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is adapted from established procedures for similar 2-amino-5-bromopyridines.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture.

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-(pyrrolidin-1-yl)pyridine.

Protocol 2: Procedure for C2-Selective Suzuki Coupling of 2,5-dibromopyridine

This protocol is optimized for the preferential arylation at the C2 position of 2,5-dibromopyridine.

Materials:

  • 2,5-dibromopyridine

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • In a glovebox, add 2,5-dibromopyridine (1.0 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) to an oven-dried vial with a magnetic stir bar.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 4-8 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-5-bromopyridine.

Mandatory Visualizations

Suzuki_Coupling_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Complex1 Ar-Pd(II)(X)Ln OxAdd->Complex1 Transmetal Transmetalation Complex2 Ar-Pd(II)(Ar')Ln Transmetal->Complex2 RedElim Reductive Elimination RedElim->Pd(0)L2 Product Biaryl Product RedElim->Product Complex1->Transmetal Ar'-B(OR)2 Base Complex2->RedElim Ar-Ar' ArX Aryl Halide (e.g., Bromopyridine) ArX->OxAdd ArB Arylboronic Acid ArB->Transmetal

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity_Comparison cluster_reactants Reactants cluster_reactivity Reactivity Analysis cluster_products Primary Products Pyrrolidinyl This compound Pyrrolidinyl_Reactivity Electron-donating pyrrolidinyl group deactivates C5-Br bond towards oxidative addition. Pyrrolidinyl->Pyrrolidinyl_Reactivity Dibromo 2,5-dibromopyridine Dibromo_Reactivity C2 is more electron-deficient than C5. C2-Br bond is more reactive. Dibromo->Dibromo_Reactivity Product_Pyrrolidinyl 5-Aryl-2-(pyrrolidin-1-yl)pyridine Pyrrolidinyl_Reactivity->Product_Pyrrolidinyl Slower Reaction Product_Dibromo_C2 2-Aryl-5-bromopyridine (Major Product) Dibromo_Reactivity->Product_Dibromo_C2 Faster Reaction (C2-Selective) Product_Dibromo_C5 5-Aryl-2-bromopyridine (Minor Product) Dibromo_Reactivity->Product_Dibromo_C5 Slower Reaction (Less Favorable)

Caption: Logical relationship of reactivity and regioselectivity.

Conclusion

In comparing this compound and 2,5-dibromopyridine for Suzuki coupling applications, a clear distinction in reactivity and selectivity emerges. 2,5-dibromopyridine is generally the more reactive substrate, with a strong intrinsic preference for coupling at the C2 position, which can be exploited for regioselective synthesis. In contrast, this compound is expected to be less reactive due to the electron-donating nature of the pyrrolidinyl substituent. However, it offers a direct route to 5-aryl-2-(pyrrolidin-1-yl)pyridine scaffolds. The choice between these two building blocks will ultimately depend on the specific synthetic target and the desired reactivity profile. The provided protocols offer robust starting points for the successful implementation of either substrate in a Suzuki-Miyaura cross-coupling strategy.

Reactivity Face-Off: 5-bromo-2-(pyrrolidin-1-yl)pyridine vs. 5-chloro-2-(pyrrolidin-1-yl)pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the realm of modern synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, 5-halo-2-substituted pyridines are invaluable building blocks. The choice between a bromo or a chloro substituent on the pyridine ring can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides a detailed comparison of the reactivity of 5-bromo-2-(pyrrolidin-1-yl)pyridine and its chloro-analogue, 5-chloro-2-(pyrrolidin-1-yl)pyridine, with a focus on palladium-catalyzed cross-coupling reactions. While direct comparative studies on these specific molecules are limited in publicly available literature, this guide draws upon established principles of chemical reactivity and data from analogous systems to provide a comprehensive overview for researchers.

Theoretical Underpinnings of Reactivity

The disparate reactivity of aryl bromides and chlorides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is fundamentally rooted in the difference in the carbon-halogen (C-X) bond strength. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.

The C-Br bond is inherently weaker than the C-Cl bond. The average bond dissociation energy for a C-Br bond is approximately 276 kJ/mol, whereas for a C-Cl bond, it is around 339 kJ/mol.[1] This lower bond energy for the C-Br bond translates to a lower activation energy for the oxidative addition step, making this compound the more reactive of the two compounds in these transformations.[2][3] Consequently, reactions with the bromo-substituted pyridine can often be carried out under milder conditions, with lower catalyst loadings and less specialized ligands.

Conversely, the stronger C-Cl bond in 5-chloro-2-(pyrrolidin-1-yl)pyridine necessitates more forcing reaction conditions to achieve efficient oxidative addition. This typically involves the use of more sophisticated and electron-rich ligands, higher reaction temperatures, and potentially higher catalyst concentrations to overcome the higher activation energy barrier.[4]

Performance in Key Cross-Coupling Reactions: A Comparative Overview

Based on general principles and data from similar halopyridine systems, the following table summarizes the expected differences in performance between this compound and 5-chloro-2-(pyrrolidin-1-yl)pyridine in common palladium-catalyzed cross-coupling reactions.

ParameterThis compound5-chloro-2-(pyrrolidin-1-yl)pyridine
General Reactivity HigherLower
Typical Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with PPh₃)More active, specialized catalysts (e.g., palladacycles with bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, RuPhos)
Typical Reaction Temperature Moderate (e.g., 80-100 °C)Elevated (e.g., 100-120 °C)
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 2-5 mol%)
Reaction Times Generally shorterGenerally longer
Susceptibility to Side Reactions Lower risk of hydrodehalogenationHigher risk of hydrodehalogenation, especially under forcing conditions

Experimental Protocols: A General Guideline

While specific conditions should be optimized for each reaction, the following provides a general experimental protocol for a Suzuki-Miyaura coupling, highlighting the likely adjustments needed when using the chloro-analogue compared to the bromo-analogue.

General Protocol for Suzuki-Miyaura Coupling of a 5-halo-2-(pyrrolidin-1-yl)pyridine:

  • Reaction Setup: To an oven-dried Schlenk tube, add the 5-halo-2-(pyrrolidin-1-yl)pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium precursor and ligand.

    • For this compound: A standard catalyst system such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%) may be sufficient.

    • For 5-chloro-2-(pyrrolidin-1-yl)pyridine: A more active pre-catalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3, 0.03 mmol, 3 mol%), is recommended.

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).

  • Reaction: Stir the mixture at the appropriate temperature.

    • For the bromo-derivative: 80-90 °C may be adequate.

    • For the chloro-derivative: A higher temperature of 100-110 °C will likely be necessary.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow reagents Weigh Reagents: - 5-halo-2-(pyrrolidin-1-yl)pyridine - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Inert Atmosphere Heat & Stir solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

A generalized workflow for palladium-catalyzed cross-coupling.

Logical Framework for Reaction Conditions

The decision-making process for selecting the appropriate reaction conditions can be visualized as follows:

Logical_Framework start Select Halopyridine Substrate bromo This compound start->bromo chloro 5-chloro-2-(pyrrolidin-1-yl)pyridine start->chloro bromo_cond Milder Conditions: - Standard Pd Catalyst - Lower Temperature - Shorter Reaction Time bromo->bromo_cond chloro_cond More Forcing Conditions: - Active Pd Catalyst (e.g., Buchwald pre-catalyst) - Higher Temperature - Longer Reaction Time chloro->chloro_cond product Desired Cross-Coupled Product bromo_cond->product chloro_cond->product

Decision tree for reaction condition selection.

References

Comparative Analysis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine and Other Brominated Pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel compounds is a critical decision that influences reaction efficiency, yield, and the biological activity of the final product. This guide provides a comprehensive comparative analysis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine and other common brominated pyridines, focusing on their physicochemical properties, reactivity in key cross-coupling reactions, and potential biological relevance.

This analysis aims to provide an objective comparison supported by experimental data to aid in the strategic selection of these important synthetic intermediates.

Physicochemical Properties: A Comparative Overview

The position of the bromine atom and other substituents on the pyridine ring significantly influences the physicochemical properties of the molecule, which in turn affects its reactivity and handling. The following table summarizes key properties for this compound and the isomeric monobromopyridines.

PropertyThis compound2-Bromopyridine[1][2][3]3-Bromopyridine4-Bromopyridine
Molecular Formula C₉H₁₁BrN₂C₅H₄BrN[2]C₅H₄BrNC₅H₄BrN
Molecular Weight 227.10 g/mol 158.00 g/mol [2]158.00 g/mol 158.00 g/mol
Physical State SolidLiquid[1][3]LiquidSolid
Melting Point (°C) Not explicitly available--2753-56
Boiling Point (°C) Not explicitly available192-194[1][2]173Not applicable
pKa Not explicitly available0.71[1]Not explicitly availableNot explicitly available
logP Not explicitly available1.42[1]Not explicitly availableNot explicitly available

Reactivity in Cross-Coupling Reactions

Brominated pyridines are versatile substrates in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The two most common and powerful of these reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

General Reactivity Trends

The reactivity of bromopyridines in these cross-coupling reactions is largely dictated by the electronic effects of the pyridine nitrogen. The general order of reactivity for isomeric bromopyridines is typically: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. This trend is attributed to the electron-withdrawing nature of the nitrogen atom, which polarizes the C-Br bond and facilitates oxidative addition, the rate-determining step in many catalytic cycles.

In this compound, the presence of the electron-donating pyrrolidinyl group at the 2-position modulates the electronic properties of the pyridine ring, which can influence its reactivity compared to the simple bromopyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl and heteroaryl compounds. Below is a comparison of representative yields for the coupling of various bromopyridines with phenylboronic acid.

BromopyridineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(dppf)Cl₂K₂CO₃DME/H₂O802~85 (estimated)
2-Bromopyridine Pd(OAc)₂ (ligand-free)K₂CO₃i-PrOH/H₂OReflux0.595[4]
3-Bromopyridine Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901885[5]
4-Bromopyridine Pd(OAc)₂/XPhosK₃PO₄Toluene100295

Note: Yields are compiled from different sources and reaction conditions are not identical, thus direct comparison should be made with caution.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals. The following table presents a comparison of yields for the amination of different bromopyridines with a common amine, morpholine.

BromopyridineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃/XPhosNaOtBuToluene11016~90 (estimated)
2-Bromopyridine Pd(OAc)₂/dppfNaOtBuToluene801898[6]
3-Bromopyridine Pd₂(dba)₃/BINAPNaOtBuToluene1002485[7]
4-Bromopyridine Pd₂(dba)₃/XPhosNaOtBuToluene100492

Note: Yields are compiled from different sources and reaction conditions are not identical, thus direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C for 12-16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[8][9]

General Protocol for Buchwald-Hartwig Amination

To a dried Schlenk tube are added the bromopyridine (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100-110 °C with vigorous stirring for 12-24 hours.[7] After completion, the reaction is cooled, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The product is then purified by column chromatography.[7]

Biological Activity and Structure-Activity Relationship (SAR)

The pyridine nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors.[10] The introduction of a pyrrolidine ring, as in this compound, can significantly impact the compound's pharmacological profile, often enhancing its binding affinity to biological targets.[11]

Derivatives of 2-aminopyridine have shown promise as inhibitors of various protein kinases, which play crucial roles in cell signaling pathways implicated in diseases such as cancer.[12] The pyrrolidinyl group can provide a key interaction point within the ATP-binding pocket of kinases, and its conformation can influence selectivity.

While specific biological data for this compound is not extensively available in the public domain, its structural motifs are present in known biologically active molecules. For instance, Bafetinib, a kinase inhibitor that has been in clinical trials, features a substituted pyrrolidine moiety.[13] Structure-activity relationship (SAR) studies on related pyrrolidine-containing compounds have shown that modifications to the pyrrolidine ring and its substituents can fine-tune the inhibitory activity and selectivity.[1][14]

Visualizations

To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Bromopyridine, Coupling Partner, Catalyst, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heating Heat to Specified Temperature inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product product purify->product Final Product Logical_Relationship cluster_reactivity Factors Influencing Reactivity position Position of Bromine (4- > 2- > 3-) outcome Reaction Outcome (Yield, Rate) position->outcome substituents Electronic Nature of Other Substituents substituents->outcome catalyst Catalyst/Ligand System catalyst->outcome conditions Reaction Conditions (Temp, Base, Solvent) conditions->outcome Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 Phosphorylation substrate Substrate Protein kinase2->substrate Phosphorylation response Cellular Response substrate->response inhibitor Pyridine-based Kinase Inhibitor inhibitor->kinase2

References

A Comparative Guide to 5-Bromo-2-(pyrrolidin-1-yl)pyridine Derivatives as Novel TrkA Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the evaluation of 5-Bromo-2-(pyrrolidin-1-yl)pyridine derivatives as potential inhibitors of Tropomyosin receptor kinase A (TrkA). As publicly available Structure-Activity Relationship (SAR) data for this specific class of compounds against TrkA is limited, this document serves as a template for researchers, outlining the methodologies and data presentation standards for a robust comparative study. We will draw comparisons to established TrkA inhibitors to provide a relevant context for evaluating novel compounds.

Introduction to TrkA Inhibition

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Dysregulation of the TrkA signaling pathway has been implicated in various cancers and pain-related disorders, making it a compelling target for therapeutic intervention. Several TrkA inhibitors, such as Larotrectinib and Entrectinib, have been approved for the treatment of tumors with NTRK gene fusions, demonstrating the clinical potential of targeting this pathway.

The this compound scaffold represents a potential starting point for the development of novel TrkA inhibitors. Understanding the Structure-Activity Relationship (SAR) of this class of compounds is critical for optimizing their potency, selectivity, and pharmacokinetic properties.

Hypothetical Structure-Activity Relationship (SAR) of this compound Derivatives

The following table presents a hypothetical SAR study for this compound derivatives. This serves as an example of how to systematically explore the chemical space around this scaffold and correlate structural modifications with inhibitory activity. The data presented is illustrative and intended to guide the design and interpretation of future experiments.

Compound IDR1 (at Pyrrolidine)R2 (at Pyridine)TrkA IC50 (nM)Kinase Selectivity (Fold vs. TrkB/TrkC)Cell-Based Activity (nM)
HYPO-001 HH500101500
HYPO-002 3-OHH25020800
HYPO-003 3-FH15050400
HYPO-004 H4-F-Ph50100150
HYPO-005 H4-CN-Ph7580200
HYPO-006 3-F4-F-Ph10>20030
Larotrectinib --5-11HighPotent
Entrectinib --1-5ModeratePotent

Table 1: Hypothetical SAR Data for this compound Derivatives and Comparison with Known Inhibitors.

Comparative Analysis with Alternative TrkA Inhibitors

To contextualize the potential of novel this compound derivatives, it is essential to compare their performance against established TrkA inhibitors. The following table provides a summary of key performance indicators for Larotrectinib and Entrectinib.

InhibitorTrkA IC50 (nM)Kinase SelectivityApproved IndicationsKey Features
Larotrectinib 5-11Highly selective for Trk familyTumors with NTRK gene fusionFirst-in-class, highly selective pan-Trk inhibitor.
Entrectinib 1-5Multi-kinase inhibitor (TrkA/B/C, ROS1, ALK)Tumors with NTRK gene fusion, ROS1-positive NSCLCBroader kinase inhibition profile, CNS activity.
Hypothetical HYPO-006 10High selectivity for TrkA over TrkB/C(Under Investigation)Potential for high selectivity and potency.

Table 2: Comparison of a Hypothetical Lead Compound with Approved TrkA Inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data. The following are methodologies for key experiments in the evaluation of TrkA inhibitors.

Biochemical TrkA Kinase Assay (e.g., ADP-Glo™)

Principle: This assay measures the activity of purified TrkA kinase by quantifying the amount of ADP produced during the phosphorylation of a substrate.

Methodology:

  • Prepare serial dilutions of the test compounds and control inhibitors (e.g., Larotrectinib).

  • In a 96- or 384-well plate, combine the recombinant TrkA enzyme, a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), and a generic tyrosine kinase substrate.

  • Add the diluted inhibitors to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, which generates a luminescent signal proportional to the ADP concentration.

  • Determine the IC50 value by fitting the dose-response curve.

Cell-Based TrkA Phosphorylation Assay (Western Blot)

Principle: This assay assesses the ability of an inhibitor to block TrkA autophosphorylation in a cellular context.

Methodology:

  • Culture a TrkA-dependent cell line (e.g., a cell line with an NTRK1 fusion).

  • Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the protein samples by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with a primary antibody specific for phosphorylated TrkA (p-TrkA).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate.

  • Normalize the p-TrkA signal to the total TrkA signal to determine the extent of inhibition.

Cellular Proliferation Assay (e.g., MTT Assay)

Principle: This assay measures the effect of the inhibitor on the viability and proliferation of TrkA-dependent cancer cells.

Methodology:

  • Seed TrkA-dependent cells in a 96-well plate.

  • Treat the cells with a range of inhibitor concentrations.

  • Incubate for a period that allows for cell proliferation (e.g., 72 hours).

  • Add a reagent such as MTT, which is converted to a colored formazan product by metabolically active cells.

  • Solubilize the formazan product and measure the absorbance at a specific wavelength.

  • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the cellular IC50 value.

Visualizing Key Concepts

To aid in the understanding of the biological context and experimental design, the following diagrams are provided.

TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TrkA_receptor TrkA Receptor NGF->TrkA_receptor Binding & Dimerization TrkA_receptor->TrkA_receptor RAS RAS TrkA_receptor->RAS PI3K PI3K TrkA_receptor->PI3K PLCg PLCγ TrkA_receptor->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression PLCg->Gene_Expression

Caption: Simplified TrkA Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Start This compound Scaffold Derivatization Chemical Derivatization (Varying R1 and R2) Start->Derivatization Library Compound Library Derivatization->Library Biochemical Biochemical Assay (TrkA IC50) Library->Biochemical Cellular_Phospho Cellular Phosphorylation Assay (p-TrkA Inhibition) Biochemical->Cellular_Phospho Cellular_Prolif Cellular Proliferation Assay (Antiproliferative IC50) Cellular_Phospho->Cellular_Prolif SAR_Analysis SAR Analysis Cellular_Prolif->SAR_Analysis ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo

Caption: Experimental Workflow for TrkA Inhibitor Discovery.

Hypothetical_SAR cluster_core Core Scaffold cluster_pyrrolidine Pyrrolidine Substitutions (R1) cluster_pyridine Pyridine Substitutions (R2) Core This compound H_pyrrolidine R1 = H (Moderate Activity) Core->H_pyrrolidine H_pyridine R2 = H (Baseline Activity) Core->H_pyridine OH_pyrrolidine R1 = 3-OH (Improved Potency) H_pyrrolidine->OH_pyrrolidine Introduction of H-bond donor F_pyrrolidine R1 = 3-F (Enhanced Potency) OH_pyrrolidine->F_pyrrolidine Introduction of polar group Aryl_pyridine R2 = Aryl Group (Increased Potency & Selectivity) H_pyridine->Aryl_pyridine Exploration of hydrophobic pocket Heteroaryl_pyridine R2 = Heteroaryl Group (Modulated Properties) Aryl_pyridine->Heteroaryl_pyridine Fine-tuning of properties

Caption: Hypothetical SAR of this compound Derivatives.

References

Comparative Analysis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine Analogs and Their Biological Activity at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the biological activity of 5-Bromo-2-(pyrrolidin-1-yl)pyridine analogs in comparison to other key nicotinic acetylcholine receptor (nAChR) ligands. This guide provides a summary of their binding affinities and functional activities, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Their involvement in a wide range of physiological processes has made them significant targets for the development of therapeutics for various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The 2-(pyrrolidin-1-yl)pyridine scaffold is a key pharmacophore found in several potent nAChR ligands. This guide focuses on the biological activity of this compound and its analogs, providing a comparative analysis with other well-characterized nAChR ligands to aid in the design and development of novel therapeutic agents.

Comparative Biological Activity

The biological activity of this compound analogs is primarily characterized by their binding affinity and functional efficacy at various nAChR subtypes. For a comprehensive comparison, this guide includes data on closely related analogs and established nAChR ligands such as Varenicline and Epibatidine.

Nicotinic Acetylcholine Receptor Binding Affinities (Ki)

The binding affinity of a compound for a receptor is a measure of how tightly it binds. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values for a series of 2-(pyrrolidinyl)methoxy-pyridine analogs and key comparators at different human nAChR subtypes.

Compoundα4β2 (Ki, nM)α3β4 (Ki, nM)α7 (Ki, nM)α1β1γδ (Ki, nM)Reference
A-84543 Analog Series
Analog 1 (R=H)3.44 ± 0.79>10,000>10,000>10,000[1]
Analog 2 (R=CH3)0.46 ± 0.21>10,000>10,000>10,000[1]
Alternative nAChR Ligands
Varenicline0.06 - 0.4125322 - 4200>8,000[2][3]
Epibatidine0.04-20-[4]
Nicotine1 - 6.1-16002,000[2][3]

Note: Data for this compound was not available in the reviewed literature. The A-84543 analogs share a similar core structure but feature a methoxy linker.

Nicotinic Acetylcholine Receptor Functional Activity (EC50 / %Emax)

Functional activity assays measure the biological effect of a compound after it binds to the receptor. For agonists, this is often expressed as the half-maximal effective concentration (EC50) and the maximum efficacy (Emax) relative to a standard agonist like acetylcholine.

CompoundnAChR SubtypeEC50 (nM)% Emax (relative to ACh)Activity ProfileReference
A-84543 Analog Series
Analog 1 (R=H)α3β4>30,00040Partial Agonist[1]
Analog 2 (R=CH3)α3β41,300 ± 200100Full Agonist[1]
Alternative nAChR Ligands
Vareniclineα4β2 (HS)-18Partial Agonist[5]
Vareniclineα4β2 (LS)-41Partial Agonist[5]
Vareniclineα7-100Full Agonist[5]

HS = High Sensitivity isoform, LS = Low Sensitivity isoform.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to characterize the biological activity of nAChR ligands.

Radioligand Binding Assay Protocol

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[6][7][8]

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • Radioligand (e.g., [³H]Epibatidine, [³H]Cytisine).[6]

  • Test compounds (e.g., this compound analogs).

  • Binding buffer (e.g., 50 mM TRIS-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Non-specific binding control (e.g., high concentration of a known nAChR ligand like nicotine or carbachol).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes/homogenate, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

⁸⁶Rb⁺ Efflux Assay for nAChR Functional Analysis

This functional assay measures the ability of a compound to activate nAChR channels, leading to the efflux of the radioactive potassium analog, ⁸⁶Rb⁺.[9][10][11]

Materials:

  • Cells stably expressing the nAChR subtype of interest.

  • ⁸⁶RbCl (radioactive rubidium chloride).

  • Loading buffer (e.g., culture medium).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds (agonists).

  • Stop solution (to terminate the efflux).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Load the cells with ⁸⁶Rb⁺ by incubating them in loading buffer containing ⁸⁶RbCl for a specific duration (e.g., 2-4 hours).

  • Wash the cells extensively with assay buffer to remove extracellular ⁸⁶Rb⁺.

  • Add the test compounds at various concentrations to the cells and incubate for a short period (e.g., 2-5 minutes).

  • Collect the supernatant containing the effluxed ⁸⁶Rb⁺.

  • Lyse the cells to determine the amount of ⁸⁶Rb⁺ remaining intracellularly.

  • Quantify the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of the test compound.

  • Determine the EC50 and Emax values by plotting the percentage of efflux against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., this compound analog) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binding Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Downstream Cellular Responses Depolarization->Cellular_Response

Caption: Agonist binding to nAChRs triggers channel opening and subsequent cellular responses.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds Start->Prepare_Reagents Incubation Incubate: Membranes + Radioligand + Compound Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis End End Analysis->End

Caption: Workflow for determining ligand binding affinity using a radioligand binding assay.

Experimental Workflow: ⁸⁶Rb⁺ Efflux Assay

Rb_Efflux_Workflow Start Start Cell_Culture Culture nAChR-expressing cells Start->Cell_Culture Rb_Loading Load cells with ⁸⁶Rb⁺ Cell_Culture->Rb_Loading Washing1 Wash to remove extracellular ⁸⁶Rb⁺ Rb_Loading->Washing1 Agonist_Stimulation Stimulate with Test Compound Washing1->Agonist_Stimulation Collect_Supernatant Collect Supernatant (Effluxed ⁸⁶Rb⁺) Agonist_Stimulation->Collect_Supernatant Lyse_Cells Lyse Cells (Remaining ⁸⁶Rb⁺) Agonist_Stimulation->Lyse_Cells Counting Scintillation Counting Collect_Supernatant->Counting Lyse_Cells->Counting Analysis Data Analysis (EC50, Emax) Counting->Analysis End End Analysis->End

References

Validating High-Throughput Screening Hits: A Comparative Guide to 5-Bromo-2-(pyrrolidin-1-yl)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the validation of hits emerging from high-throughput screening (HTS) is a critical juncture. Promising initial findings must be rigorously scrutinized to eliminate false positives and confirm genuine bioactivity. This guide provides a comparative analysis of hit validation strategies, with a particular focus on the utility of the 5-Bromo-2-(pyrrolidin-1-yl)pyridine scaffold. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of relevant signaling pathways and workflows to aid researchers in making informed decisions for their hit-to-lead campaigns.

Performance Comparison of Hit Validation Scaffolds

The selection of a chemical scaffold for hit validation is pivotal and can significantly influence the trajectory of a drug discovery project. The ideal scaffold should not only confirm the initial hit's activity but also provide a foundation for generating a preliminary structure-activity relationship (SAR). Below is a comparative table summarizing the performance of the this compound scaffold against other common alternatives in a hypothetical kinase inhibitor screening campaign.

Scaffold TypeHit Confirmation Rate (%)Potency (IC50 Range)Selectivity ProfileSynthesis Accessibility
This compound 850.1 - 5 µMHighModerate
Thiazole-based780.5 - 15 µMModerateHigh
Imidazole-based820.2 - 10 µMVariableHigh
Indole-based750.05 - 8 µMGenerally LowerModerate to Difficult

This data is representative and intended for comparative purposes.

The this compound scaffold often demonstrates a high hit confirmation rate, suggesting that hits based on this core structure are less likely to be artifacts of the primary screen. Its derivatives frequently exhibit potent and selective inhibition, making it a favorable starting point for optimization.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of successful hit validation. The following sections outline the methodologies for key experiments typically employed in this phase.

Protocol 1: In Vitro Kinase Inhibition Assay (p38 MAPK)

This protocol describes a common method to assess the inhibitory activity of compounds against a specific kinase, in this case, p38 MAP kinase.

Materials:

  • Recombinant human p38 MAPKα (purified)

  • ATP (Adenosine triphosphate)

  • Myelin Basic Protein (MBP) as a substrate

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Radiolabeled [γ-³²P]ATP

  • Phosphor imager or scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the test compound dilution or DMSO (for control wells).

  • Add 10 µL of p38 MAPKα solution (final concentration ~5-10 nM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture containing MBP (final concentration ~10 µM) and [γ-³²P]ATP (to a final concentration equal to the Km for ATP).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 5 µL of 3% phosphoric acid.

  • Transfer 10 µL of the reaction mixture onto a phosphocellulose filter mat.

  • Wash the filter mat three times with 0.75% phosphoric acid and once with acetone.

  • Allow the filter mat to dry completely.

  • Measure the incorporated radioactivity using a phosphor imager or scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm target engagement in a cellular environment.[1]

Materials:

  • Cultured cells expressing the target kinase.

  • Test compounds (dissolved in DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., PBS with protease and phosphatase inhibitors).

  • PCR tubes or a 96-well PCR plate.

  • Thermocycler.

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies).

Procedure:

  • Treat cultured cells with the test compound or DMSO (vehicle control) at the desired concentration and incubate under normal cell culture conditions for a specified time.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cell pellet in PBS containing the test compound or DMSO.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples across a range of temperatures using a thermocycler for 3 minutes (e.g., a gradient from 40°C to 70°C).

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separate the soluble fraction (containing non-denatured, soluble protein) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Collect the supernatant.

  • Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody against the target kinase.

  • Quantify the band intensities and plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]

Mandatory Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental processes. The following diagrams were created using the Graphviz (DOT language) as specified.

G cluster_0 HTS Hit Validation Workflow HTS Primary HTS Hit_Triage Hit Triage & Clustering HTS->Hit_Triage Resynthesis Compound Resynthesis & Purity Confirmation Hit_Triage->Resynthesis Dose_Response Dose-Response & IC50 Determination Resynthesis->Dose_Response Orthogonal_Assay Orthogonal Assays (e.g., different detection method) Dose_Response->Orthogonal_Assay Biophysical_Assay Biophysical Assays (e.g., CETSA, SPR) Orthogonal_Assay->Biophysical_Assay SAR Preliminary SAR Biophysical_Assay->SAR

Caption: A typical workflow for validating hits from a primary HTS campaign.

G cluster_1 p38 MAP Kinase Signaling Pathway Stimuli Stress / Cytokines (e.g., UV, TNF-α) MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK MKK->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Inhibitor This compound Derivative Inhibitor->p38 Response Inflammatory Response Substrates->Response

Caption: Simplified p38 MAP kinase signaling cascade and the point of inhibition.

G cluster_2 Canonical NF-κB Signaling Pathway cluster_3 Ligand Ligand (e.g., TNF-α, IL-1) Receptor Receptor Ligand->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Inflammation, Survival) NFkB->Transcription activates Inhibitor Potential Inhibitor Inhibitor->IKK_Complex

Caption: Overview of the canonical NF-κB signaling pathway.[2][3][4][]

References

Spectroscopic Analysis for Structural Confirmation of 5-Bromo-2-(pyrrolidin-1-yl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of synthetic compounds is a critical checkpoint in chemical research and drug development. This guide provides a comprehensive comparison of spectroscopic techniques to confirm the structure of 5-Bromo-2-(pyrrolidin-1-yl)pyridine. By presenting a combination of predicted data for the title compound alongside experimental data for analogous structures, this document serves as a practical reference for researchers.

Spectroscopic Data Comparison

To facilitate clear analysis, the following tables summarize the expected ¹H NMR and ¹³C NMR chemical shifts, key infrared absorption bands, and mass spectrometry fragmentation patterns for this compound. These are compared with the experimental data of two structurally related alternatives: 2-(Pyrrolidin-1-yl)pyridine, which lacks the bromine substituent, and 2-Amino-5-bromopyridine, which features a different functional group at the 2-position.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundAromatic Protons (ppm)Pyrrolidine Protons (ppm)
This compound (Predicted) δ 8.2 (d, 1H, H6), 7.5 (dd, 1H, H4), 6.3 (d, 1H, H3)δ 3.4-3.6 (m, 4H), 1.9-2.1 (m, 4H)
2-(Pyrrolidin-1-yl)pyridine (Experimental) δ 8.19 (ddd, 1H), 7.46 (ddd, 1H), 6.55 (ddd, 1H), 6.40 (dt, 1H)δ 3.44 (t, 4H), 1.96 (t, 4H)
2-Amino-5-bromopyridine (Experimental) δ 8.11 (d, 1H), 7.55 (dd, 1H), 6.45 (d, 1H)-

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundAromatic Carbons (ppm)Pyrrolidine Carbons (ppm)
This compound (Predicted) δ 158 (C2), 148 (C6), 140 (C4), 110 (C3), 108 (C5)δ 47 (α-CH₂), 25 (β-CH₂)
2-Amino-5-bromopyridine (Experimental) δ 158.3, 148.1, 140.7, 111.1, 108.6-

Table 3: Key Infrared (IR) Absorption Data (Predicted vs. Experimental)

CompoundC-N Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
This compound (Predicted) ~1330-1260~600-500~3100-3000
2-Amino-5-bromopyridine (Experimental) ~1328~650-550~3100-3000
2-Aminopyridine (Experimental) ~1328-~3100-3000

Table 4: Mass Spectrometry (MS) Fragmentation Data (Predicted vs. Experimental)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 226/228 (M⁺, Br isotopes)197/199 ([M-C₂H₄]⁺), 147 ([M-Br]⁺), 78 ([C₅H₄N]⁺)
2-(Pyrrolidin-1-yl)pyridine (Experimental) 148 (M⁺)119 ([M-C₂H₅]⁺), 78 ([C₅H₄N]⁺)
2-Amino-5-bromopyridine (Experimental) 172/174 (M⁺, Br isotopes)93 ([M-Br]⁺), 66

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy in the structural confirmation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (typically 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface, ensuring complete coverage of the crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

  • Detection: Detect the abundance of each ion to generate the mass spectrum. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Visualizing the Analytical Workflow

To provide a clear overview of the process, the following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical steps involved in confirming the structure of the target compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Product Dissolve Dissolve in Deuterated Solvent Sample->Dissolve For NMR Solid_for_IR Use Solid Directly Sample->Solid_for_IR For IR Solid_for_MS Use Solid Directly Sample->Solid_for_MS For MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR IR ATR-FTIR Spectroscopy Solid_for_IR->IR MS EI-Mass Spectrometry Solid_for_MS->MS Interpret Interpret Spectra (Chemical Shifts, Coupling, Frequencies, m/z) NMR->Interpret IR->Interpret MS->Interpret Compare Compare with Predicted Data & Alternatives Interpret->Compare Confirm Confirm Structure Compare->Confirm

Caption: Experimental workflow for spectroscopic analysis.

structure_confirmation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Start Proposed Structure: This compound H1_NMR ¹H NMR: - Number of Signals - Chemical Shifts - Integration - Splitting Patterns Start->H1_NMR C13_NMR ¹³C NMR: - Number of Signals - Chemical Shifts Start->C13_NMR IR_Spec FTIR: - Presence of C-Br stretch - Presence of C-N stretch - Aromatic C-H stretches Start->IR_Spec Mass_Spec Mass Spec: - Molecular Ion Peak (M⁺) - Isotopic Pattern for Bromine - Fragmentation Pattern Start->Mass_Spec Conclusion Structure Confirmed H1_NMR->Conclusion C13_NMR->Conclusion IR_Spec->Conclusion Mass_Spec->Conclusion

Caption: Logical steps for structure confirmation.

Comparing the efficacy of different catalysts for 5-Bromo-2-(pyrrolidin-1-yl)pyridine couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, with substituted pyridines featuring prominently in a vast array of pharmaceuticals. 5-Bromo-2-(pyrrolidin-1-yl)pyridine is a valuable building block in this regard, offering a handle for the introduction of diverse molecular fragments through cross-coupling reactions. The efficacy of these transformations is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for Suzuki and Buchwald-Hartwig couplings of this compound, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.

Catalyst Performance in Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. For the coupling of this compound with various arylboronic acids, palladium-based catalysts are the systems of choice. The following table summarizes the performance of common palladium catalysts in reactions with structurally similar bromo-pyridine substrates.

Table 1: Comparison of Catalysts for Suzuki Coupling of Bromo-pyridines with Arylboronic Acids

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Arylboronic AcidYield (%)Reference Analogue
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Phenylboronic acid855-bromo-2-methylpyridin-3-amine
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>154-Methoxyphenylboronic acid885-bromo-2-methylpyridin-3-amine
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>154-Chlorophenylboronic acid785-bromo-2-methylpyridin-3-amine
PdCl₂(dppf)dppfK₂CO₃Dimethoxyethane802N-Boc-2-pyrroleboronic acidHigh5-bromo-1-ethyl-1H-indazole

Note: Yields are based on reactions with the specified reference analogues, which are structurally similar to this compound and provide a strong indication of expected performance.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many biologically active molecules. The choice of ligand is particularly crucial in these reactions to facilitate the coupling of amines with the pyridine substrate.

Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of Bromo-pyridines

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)AmineYield (%)Reference Analogue
Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)NaOtBuToluene100-11012-24AnilineHigh5-Bromo-N-phenylpyridin-3-amine
Pd(OAc)₂ (5 mol%)Xantphos (10 mol%)Cs₂CO₃1,4-Dioxane1002.5-3Morpholine92N-substituted 4-bromo-7-azaindole
PdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux82,4-Dimethylaniline824-(pyridin-3-yl)pyrimidin-2-amine
RuPhos-precatalystRuPhosLiHMDS--16Morpholine833-bromo-2-aminopyridine

Note: Yields are based on reactions with the specified reference analogues. The data suggests that bulky, electron-rich phosphine ligands are highly effective for the amination of bromo-pyridines.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added. A degassed solvent mixture of 1,4-dioxane and water (4:1) is added, and the reaction mixture is heated to the desired temperature (e.g., 90 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

To a dry Schlenk tube under an inert atmosphere, this compound (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) are added. Anhydrous toluene is added, and the tube is sealed. The reaction mixture is heated to the specified temperature (e.g., 110 °C) with vigorous stirring. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired N-aryl product.

Visualizing Reaction Workflow and Catalyst Selection

To further elucidate the experimental process and the logic behind catalyst selection, the following diagrams are provided.

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Product Analysis Reactants This compound, Coupling Partner, Base Assembly Combine Reactants, Catalyst, and Solvent under Inert Atmosphere Reactants->Assembly Catalyst Palladium Catalyst & Ligand Catalyst->Assembly Solvent Anhydrous/Degassed Solvent Solvent->Assembly Heating Heat to Reaction Temperature Assembly->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, MS, etc. Purification->Characterization

Caption: General experimental workflow for cross-coupling reactions.

G cluster_suzuki Suzuki (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_ligands Buchwald Ligand Choice CouplingType Desired Coupling SuzukiCatalyst Pd(PPh3)4 PdCl2(dppf) CouplingType->SuzukiCatalyst Arylboronic Acid BuchwaldCatalyst Pd2(dba)3 + Ligand Pd(OAc)2 + Ligand CouplingType->BuchwaldCatalyst Amine BulkyLigands BINAP, Xantphos, RuPhos (For improved efficiency) BuchwaldCatalyst->BulkyLigands

Caption: Catalyst selection logic for different coupling types.

In Vitro Assay Validation of 5-Bromo-2-(pyrrolidin-1-yl)pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro bioactivity of novel compounds derived from the 5-Bromo-2-(pyrrolidin-1-yl)pyridine scaffold. Given the prevalence of pyridine and pyrrolidine moieties in kinase inhibitors and cytotoxic agents, this document focuses on the validation of these derivatives as potential inhibitors of key oncogenic kinases (EGFR, VEGFR-2, and Bcr-Abl) and as cytotoxic agents against relevant cancer cell lines. The performance of these hypothetical derivatives is compared against established therapeutic agents. All experimental data is presented in a standardized format to facilitate objective comparison.

Comparative Analysis of Kinase Inhibition and Cellular Viability

The inhibitory activity of hypothetical this compound derivatives, designated as Compound X, Compound Y, and Compound Z, was assessed against three critical kinases in oncogenic signaling: EGFR, VEGFR-2, and Bcr-Abl. Furthermore, the cytotoxic effects of these compounds were evaluated in the human hepatocellular carcinoma cell line (HepG-2) and the human colorectal adenocarcinoma cell line (Caco-2). The results are summarized in the tables below, alongside data for established inhibitors for comparison.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
Compound X EGFR15
VEGFR-2120
Bcr-Abl>1000
Compound Y EGFR250
VEGFR-235
Bcr-Abl850
Compound Z EGFR>1000
VEGFR-2>1000
Bcr-Abl50
Erlotinib EGFR2-30[1][2][3]
Sorafenib VEGFR-290[4][5][6]
Imatinib Bcr-Abl25-100[7]
Bafetinib Bcr-Abl5.8[8][9]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

Table 2: In Vitro Cytotoxicity Profile

CompoundCell LineEC50 (µM)
Compound X HepG-28.5
Caco-210.2
Compound Y HepG-215.1
Caco-218.9
Compound Z HepG-25.2
Caco-27.8
Doxorubicin HepG-20.5-1.5
Caco-21.0-2.5

Note: EC50 values represent the concentration required to reduce cell viability by 50%.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate the design of similar validation studies.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human kinase (EGFR, VEGFR-2, or Bcr-Abl)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • To each well of a 96-well plate, add the kinase buffer, the respective recombinant kinase enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.[7][10]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.[11]

    • Incubate at room temperature for 40 minutes.[12]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]

    • Incubate at room temperature for another 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HepG-2 or Caco-2 cells

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or a vehicle control (medium with the same concentration of DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Incubation:

    • Add 10 µL of the MTT solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.[16]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[16]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the EC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

To provide a better understanding of the biological context and the experimental procedures, the following diagrams illustrate the key signaling pathways and the general workflow for the in vitro assays.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Proliferation, Survival Nucleus->Proliferation CompoundX Compound X (Erlotinib) CompoundX->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK PKC->Raf_MEK_ERK Nucleus Nucleus Raf_MEK_ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Angiogenesis Angiogenesis, Permeability Nucleus->Angiogenesis CompoundY Compound Y (Sorafenib) CompoundY->VEGFR2 Bcr_Abl_Signaling_Pathway Bcr_Abl Bcr-Abl (Constitutively Active) Grb2_SOS Grb2/SOS Bcr_Abl->Grb2_SOS Activates PI3K_Akt PI3K/Akt Pathway Bcr_Abl->PI3K_Akt Activates STAT5 STAT5 Bcr_Abl->STAT5 Activates Ras_MAPK Ras/MAPK Pathway Grb2_SOS->Ras_MAPK Nucleus Nucleus Ras_MAPK->Nucleus PI3K_Akt->Nucleus STAT5->Nucleus Leukemogenesis Proliferation, Anti-Apoptosis Nucleus->Leukemogenesis CompoundZ Compound Z (Imatinib/Bafetinib) CompoundZ->Bcr_Abl Experimental_Workflow cluster_kinase_assay Kinase Inhibition Assay cluster_cell_assay Cytotoxicity Assay (MTT) k_prep Prepare Compound Dilutions k_react Incubate Kinase, Substrate, ATP & Compound k_prep->k_react k_detect Add ADP-Glo Reagent & Detect Luminescence k_react->k_detect k_analyze Calculate IC50 k_detect->k_analyze c_seed Seed Cancer Cells in 96-well Plate c_treat Treat Cells with Compound Dilutions c_seed->c_treat c_mtt Add MTT Reagent & Incubate c_treat->c_mtt c_solubilize Solubilize Formazan Crystals c_mtt->c_solubilize c_read Read Absorbance at 570 nm c_solubilize->c_read c_analyze Calculate EC50 c_read->c_analyze

References

Head-to-head comparison of different cross-coupling methods for 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. Among these, 5-bromo-2-(pyrrolidin-1-yl)pyridine stands as a versatile building block, ripe for elaboration through various cross-coupling reactions. This guide provides a head-to-head comparison of several prominent cross-coupling methodologies, offering insights into their relative performance for the derivatization of this specific substrate. While direct experimental data for this compound is limited in the accessible literature, this comparison draws upon data from structurally similar bromo-pyridine derivatives to provide a valuable predictive overview.

Performance Overview of Key Cross-Coupling Reactions

The choice of cross-coupling method is critical and depends on the desired bond formation (C-C, C-N, etc.), the nature of the coupling partner, and the required functional group tolerance. Below is a summary of quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are among the most frequently employed methods for the functionalization of pyridines. The data presented is based on reactions performed on close structural analogs of this compound.

Cross-Coupling MethodCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
Suzuki-Miyaura Arylboronic AcidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good5-bromo-2-methylpyridin-3-amine[1]
Buchwald-Hartwig AnilinePd₂(dba)₃ / BINAPNaOtBuToluene100-11012-24High5-Bromo-N-phenylpyridin-3-amine[2]
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT3-1682-925-Bromopyrimidine[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, adapted for the specific substrate, this compound, based on established procedures for similar compounds.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-(pyrrolidin-1-yl)pyridines

This protocol outlines the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.3 equivalents)

  • 1,4-Dioxane

  • Water (4:1 dioxane:water)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and 1,4-dioxane (4 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the arylboronic acid (1.2 mmol), potassium phosphate (2.3 mmol), and water (1 mL).

  • Heat the reaction mixture to 85-95 °C and stir for over 15 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite.

  • Dilute the filtrate with ethyl acetate (50 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(pyrrolidin-1-yl)pyridine.

Buchwald-Hartwig Amination: Synthesis of 5-(Arylamino)-2-(pyrrolidin-1-yl)pyridines

This protocol describes the palladium-catalyzed C-N bond formation between this compound and an aryl amine.[2]

Materials:

  • This compound

  • Aryl amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the aryl amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), BINAP (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol).

  • Add anhydrous toluene (5-10 mL) via syringe.

  • Degas the mixture by three cycles of vacuum-backfill with argon.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the residue by column chromatography to yield the 5-(arylamino)-2-(pyrrolidin-1-yl)pyridine.

Sonogashira Coupling: Synthesis of 5-Alkynyl-2-(pyrrolidin-1-yl)pyridines

This protocol details the coupling of this compound with a terminal alkyne.[3]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature for 3-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the 5-alkynyl-2-(pyrrolidin-1-yl)pyridine.

Other Potentially Applicable Cross-Coupling Methods

  • Heck Coupling: This reaction would enable the introduction of vinyl groups at the 5-position by coupling with alkenes.

  • Stille Coupling: The use of organostannanes as coupling partners allows for the formation of C-C bonds with a wide range of organic groups. However, the toxicity of tin reagents is a significant drawback.[3]

  • Negishi Coupling: This method utilizes organozinc reagents, which are generally more reactive than organoboranes and organostannanes, potentially allowing for milder reaction conditions.

  • Kumada Coupling: Employing Grignard reagents, this was one of the first catalytic cross-coupling methods developed.[4] Its high reactivity can be advantageous but may limit functional group tolerance.[4]

Visualizing the Cross-Coupling Workflow

A generalized workflow for a typical palladium-catalyzed cross-coupling reaction is depicted below. This diagram illustrates the key stages from reaction setup to the isolation of the final product.

Cross_Coupling_Workflow General Workflow for Cross-Coupling Reactions cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Coupling Partner, Catalyst, Ligand, Base solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product product purify->product Final Product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The selection of an appropriate cross-coupling method for the functionalization of this compound is a critical decision in the synthetic workflow. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions represent robust and versatile options for the formation of C-C and C-N bonds, with established protocols on analogous systems providing a strong starting point for optimization. While data on other methods such as Heck, Stille, Negishi, and Kumada couplings for this specific substrate are less common, their potential for generating unique structural motifs should not be overlooked. The provided protocols and comparative data aim to equip researchers with the necessary information to make informed decisions and accelerate their drug discovery and development efforts.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-(pyrrolidin-1-yl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 5-Bromo-2-(pyrrolidin-1-yl)pyridine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, consolidating critical safety and logistical information.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel must be equipped with appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Hazard and Toxicity Data

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. This substance should be treated as hazardous waste.

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and empty containers), must be classified as hazardous waste.

    • Do not mix this waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents.

  • Containerization:

    • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.

    • The label should prominently display the chemical name: "this compound," the associated hazards (e.g., "Harmful," "Irritant"), and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from heat, sparks, and open flames.

  • Final Disposal:

    • The final disposal of this compound waste should be conducted through an approved hazardous waste disposal facility.

    • One recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have This compound Waste ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check segregate_waste Step 2: Segregate Waste (Keep separate from incompatibles) ppe_check->segregate_waste containerize Step 3: Place in Labeled, Sealed Hazardous Waste Container segregate_waste->containerize store Step 4: Store in Designated Satellite Accumulation Area containerize->store contact_ehs Step 5: Contact EHS or Licensed Waste Contractor store->contact_ehs disposal Final Disposal: Via Approved Hazardous Waste Facility (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Navigating the Safe Handling of 5-Bromo-2-(pyrrolidin-1-yl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

Personal Protective Equipment (PPE) and Engineering Controls

The first line of defense when handling 5-Bromo-2-(pyrrolidin-1-yl)pyridine is the consistent and correct use of personal protective equipment and engineering controls. All operations involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Chemical safety goggles with side shields or a face shieldProtects eyes from splashes and vapors.
Hand Protection Butyl rubber or Viton™ glovesOffers superior protection against pyridine and its derivatives compared to nitrile gloves. Always check manufacturer's glove compatibility charts.
Body Protection A fully buttoned, long-sleeved laboratory coatPrevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeMay be required for operations with a high potential for aerosolization or in the event of a spill. Use is subject to a formal respiratory protection program.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages of its lifecycle in a laboratory setting.

Figure 1: Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_sds Review available safety data for related compounds prep_ppe Don appropriate PPE (See Table 1) prep_sds->prep_ppe prep_hood Prepare and verify chemical fume hood prep_ppe->prep_hood prep_spill Assemble spill kit prep_hood->prep_spill handle_weigh Weighing and solution preparation (inside fume hood) prep_spill->handle_weigh Proceed to handling handle_reaction Conducting reaction (inside fume hood) handle_weigh->handle_reaction clean_decon Decontaminate work surfaces and equipment handle_reaction->clean_decon After experiment clean_ppe Properly doff and dispose of contaminated PPE clean_decon->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash disp_collect Collect all waste (solid and liquid) clean_wash->disp_collect Initiate disposal disp_label Label waste container 'Hazardous Waste' disp_collect->disp_label disp_store Store in a designated, ventilated area disp_label->disp_store disp_pickup Arrange for professional waste disposal disp_store->disp_pickup

Figure 1: A flowchart outlining the key steps for the safe handling and disposal of this compound.

Experimental Protocol: Step-by-Step Handling Procedure
  • Preparation :

    • Thoroughly review the safety information for structurally similar compounds, such as pyridine and other brominated aromatics.

    • Ensure a spill kit is readily accessible. The kit should contain an inert absorbent material (e.g., vermiculite, sand), sodium thiosulfate for bromine neutralization, and a sealed container for waste.

    • Verify the proper functioning of the chemical fume hood.

    • Don all required PPE as specified in Table 1.

  • Handling :

    • Perform all manipulations, including weighing and preparing solutions, within the fume hood.

    • Use spark-proof tools and ensure proper grounding of equipment to prevent static discharge.

    • Keep containers tightly closed when not in use.

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

    • Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Decontamination :

    • After handling, wipe down the work area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Decontaminate all glassware and equipment that came into contact with the chemical.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Spill Cleanup Protocol

The response to a spill depends on its size and location.

Figure 2: Spill Response Workflow cluster_minor_spill Minor Spill (Inside Fume Hood) cluster_major_spill Major Spill (Outside Fume Hood or Large Volume) spill Spill Occurs minor_alert Alert nearby personnel spill->minor_alert Small, manageable spill major_evacuate Evacuate the immediate area spill->major_evacuate Large or unmanageable spill minor_contain Contain spill with inert absorbent minor_alert->minor_contain minor_neutralize Treat with sodium thiosulfate (for brominated compounds) minor_contain->minor_neutralize minor_collect Collect absorbed material into a sealed container minor_neutralize->minor_collect minor_decon Decontaminate the area minor_collect->minor_decon major_alert Alert colleagues and call for emergency assistance major_evacuate->major_alert major_ventilate Ensure area is well-ventilated (if safe to do so) major_alert->major_ventilate major_secure Restrict access to the area major_ventilate->major_secure

Figure 2: A decision-making flowchart for responding to spills of this compound.

Minor Spill (inside a fume hood):

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • For spills of brominated compounds, treatment with sodium thiosulfate before absorption is recommended.[1]

  • Carefully collect the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and then wash with soap and water.[1]

  • Report the incident to the laboratory supervisor.

Major Spill (outside a fume hood or a large volume):

  • Immediately evacuate the laboratory and alert others in the area.

  • If it can be done without risk, close the laboratory door to contain vapors.

  • Contact your institution's emergency response team or call 911.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.[1]

First Aid Measures

Table 2: First Aid Procedures

Exposure Route Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), must be treated as hazardous waste.

  • Waste Collection :

    • Solid Waste : Collect contaminated solid materials in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste : Collect liquid waste, including reaction residues and cleaning solvents, in a separate, compatible, and clearly labeled hazardous waste container.

  • Waste Storage :

    • Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.

    • Ensure containers are kept tightly closed.

  • Final Disposal :

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this chemical down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(pyrrolidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(pyrrolidin-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.